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  • Product: N-(4-ethylphenyl)-N-(methylsulfonyl)alanine
  • CAS: 1049806-38-3

Core Science & Biosynthesis

Foundational

N-(4-ethylphenyl)-N-(methylsulfonyl)alanine chemical structure properties

This guide provides an in-depth technical analysis of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine (CAS 1049806-38-3), a specialized amino acid derivative utilized in medicinal chemistry as a pharmacophore building block...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine (CAS 1049806-38-3), a specialized amino acid derivative utilized in medicinal chemistry as a pharmacophore building block and a probe for N-sulfonyl peptide mimetic research.

Chemical Identity & Core Properties

This compound represents a tertiary sulfonamide scaffold integrated into an amino acid backbone. It is structurally characterized by the replacement of the amine protons of alanine with a para-ethylphenyl group and a methylsulfonyl (mesyl) moiety. This modification drastically alters the physicochemical profile compared to the parent amino acid, eliminating zwitterionic character and enhancing lipophilicity.

PropertySpecification
CAS Number 1049806-38-3
IUPAC Name 2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid
Molecular Formula C₁₂H₁₇NO₄S
Molecular Weight 271.33 g/mol
Monoisotopic Mass 271.0878 Da
Stereochemistry Available as Racemate or Enantiopure (typically L-isomer derived from L-alanine)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water (acidic form)
Structural Classification
  • Scaffold: N-Aryl-N-Sulfonyl Amino Acid.

  • Functional Groups: Carboxylic acid (C-terminus), Tertiary Sulfonamide (N-core), Ethylbenzene (Hydrophobic tail).

  • Pharmacophore Role: The N-mesyl-N-phenyl motif acts as a hydrophobic, non-basic surrogate for peptide bonds, often used to improve metabolic stability by preventing proteolytic cleavage and N-oxidation.

Physicochemical Profiling & Stability

Understanding the electronic and steric environment of this molecule is critical for its application in drug design, particularly for optimizing oral bioavailability and membrane permeability.

Calculated Properties (In Silico)
ParameterValue (Predicted)Interpretation
cLogP 2.8 – 3.2Moderate lipophilicity; suitable for cell membrane penetration.
pKa (COOH) 3.8 – 4.2Typical carboxylic acid acidity; exists as carboxylate anion at physiological pH (7.4).
pKa (Sulfonamide) N/AThe nitrogen is fully substituted (tertiary); no acidic proton remains on the sulfonamide.
TPSA ~83 ŲTopological Polar Surface Area is within the "Rule of 5" limit (<140 Ų), suggesting good oral absorption potential.
Rotatable Bonds 5Flexible ethyl and mesyl groups allow conformational adaptability in binding pockets.
Stability Profile
  • Hydrolytic Stability: The sulfonamide bond (

    
    ) is highly resistant to hydrolysis under physiological conditions, unlike carboxamides. The carboxylic acid ester (if used as a precursor) is labile.
    
  • Metabolic Stability: The

    
    -mesyl group blocks N-dealkylation and N-oxidation, common metabolic clearance pathways for aniline derivatives. The ethyl group on the phenyl ring is a potential site for CYP450-mediated benzylic hydroxylation.
    

Synthetic Methodology

Two primary routes exist for synthesizing this scaffold. The Sulfonamide Alkylation Route (Method A) is preferred for its high yield and avoidance of racemization when starting from chiral precursors.

Method A: Sulfonamide Alkylation (Recommended)

This approach builds the sulfonamide first, then introduces the alanine backbone via


 displacement.
  • Sulfonylation: Reaction of 4-ethylaniline with methanesulfonyl chloride (MsCl) to form the intermediate sulfonamide.

  • N-Alkylation: The sulfonamide nitrogen is deprotonated and reacted with methyl 2-bromopropionate.

  • Hydrolysis: Saponification of the ester yields the free acid.

Method B: N-Arylation of Alanine (Alternative)

Direct coupling of alanine with aryl halides. This method is often less efficient due to the deactivated nucleophilicity of the resulting secondary amine.

  • Copper-Catalyzed Coupling: L-Alanine + 1-bromo-4-ethylbenzene (Ullmann-type).

  • Sulfonylation: Reaction with MsCl (can be sluggish due to steric hindrance).

Experimental Protocol (Method A)

Step 1: Synthesis of N-(4-ethylphenyl)methanesulfonamide

  • Reagents: 4-Ethylaniline (1.0 eq), MsCl (1.2 eq), Pyridine (3.0 eq), DCM.

  • Procedure: Dissolve aniline in DCM at 0°C. Add pyridine, then dropwise add MsCl. Stir at RT for 4h. Wash with 1N HCl to remove pyridine. Dry and concentrate.

Step 2: Alkylation to Methyl Ester

  • Reagents: Sulfonamide (from Step 1), Methyl 2-bromopropionate (1.5 eq),

    
     (2.0 eq), DMF.
    
  • Procedure: Suspend sulfonamide and base in DMF. Add bromoester. Heat to 60°C for 12h.

  • Note: If using chiral bromopropionate, inversion of configuration occurs (

    
    ). To retain L-alanine configuration, start with D-lactate derivatives or use specific leaving groups. However, for the racemate, standard bromoester is sufficient.
    

Step 3: Saponification

  • Reagents: Methyl ester, LiOH (3.0 eq), THF/Water (3:1).

  • Procedure: Stir at RT for 2h. Acidify with 1N HCl to pH 2. Extract with EtOAc.

Synthesis Logic Diagram

SynthesisPath cluster_0 Method A: Sulfonamide Alkylation Aniline 4-Ethylaniline Sulfonamide Intermediate: N-(4-ethylphenyl) methanesulfonamide Aniline->Sulfonamide Pyridine, DCM 0°C -> RT MsCl Methanesulfonyl Chloride MsCl->Sulfonamide Ester Precursor Ester Sulfonamide->Ester K2CO3, DMF 60°C (SN2) Bromoester Methyl 2-bromopropionate Bromoester->Ester Product TARGET: N-(4-ethylphenyl)-N- (methylsulfonyl)alanine Ester->Product LiOH, THF/H2O Hydrolysis

Figure 1: Step-wise synthetic pathway via sulfonamide alkylation, ensuring high regional selectivity.

Analytical Characterization

To validate the structure of the synthesized compound, the following spectral signatures are expected.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 ppm (s, 1H): Carboxylic acid (-COOH).

    • δ 7.10 – 7.30 ppm (m, 4H): Aromatic protons (AA'BB' system of 4-ethylphenyl).

    • δ 4.65 ppm (q, 1H): Alpha-proton of alanine (

      
      ).
      
    • δ 3.05 ppm (s, 3H): Methylsulfonyl group (

      
      ).
      
    • δ 2.60 ppm (q, 2H): Ethyl methylene (

      
      ).
      
    • δ 1.40 ppm (d, 3H): Alanine methyl group.

    • δ 1.18 ppm (t, 3H): Ethyl methyl group.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Ion Mode (ESI-) is preferred due to the carboxylic acid.

  • Expected Ion:

    
     at m/z 270.1.
    
  • Fragmentation: Loss of

    
     (m/z 226) and cleavage of the sulfonamide bond.
    
Infrared Spectroscopy (IR)
  • 1710-1730 cm⁻¹: C=O stretch (Carboxylic acid).

  • 1330 cm⁻¹ & 1150 cm⁻¹:

    
     asymmetric and symmetric stretches (Sulfonamide).
    
  • 2800-3100 cm⁻¹: Broad O-H stretch.

Applications in Drug Discovery[1]

This molecule serves as a specialized tool in Fragment-Based Drug Discovery (FBDD) and peptidomimetic design.

Pharmacophore Features

The molecule mimics the transition state of amide hydrolysis or acts as a rigidified amino acid.

  • Bioisostere: The

    
     group acts as a bioisostere for the amide carbonyl, providing hydrogen bond acceptor capability without the susceptibility to proteases.
    
  • PPAR Ligand Design: The structural motif (acidic head group + lipophilic tail) resembles the pharmacophore of PPAR

    
     agonists (e.g., Fibrates), suggesting potential utility in metabolic disease research.
    
  • COX-2 Inhibition: The 4-substituted phenyl sulfonamide motif is a classic COX-2 inhibitor scaffold. While this specific molecule places the sulfonyl on the nitrogen, it retains the spatial arrangement required for the hydrophobic channel of the COX enzyme.

Structural Activity Relationship (SAR) Map

SAR Core N-(4-ethylphenyl)-N- (methylsulfonyl)alanine Acid Carboxylic Acid (Ionic Interaction) Core->Acid Sulfonyl Methylsulfonyl Group (H-Bond Acceptor Metabolic Shield) Core->Sulfonyl Phenyl 4-Ethylphenyl (Hydrophobic/Steric) Core->Phenyl Backbone Alanine Scaffold (Chirality/Vector) Core->Backbone Receptor Salt Bridge\n(e.g., Arg in PPAR/COX) Receptor Salt Bridge (e.g., Arg in PPAR/COX) Acid->Receptor Salt Bridge\n(e.g., Arg in PPAR/COX) Protease Resistance Protease Resistance Sulfonyl->Protease Resistance Lipophilic Pocket Occupancy Lipophilic Pocket Occupancy Phenyl->Lipophilic Pocket Occupancy

Figure 2: SAR breakdown highlighting the functional roles of each moiety within the biological environment.

References

  • Sigma-Aldrich. (n.d.).[1] 2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid Product Page. Retrieved from [1]

  • BLD Pharm. (n.d.).[2] N-(4-Ethylphenyl)-N-(methylsulfonyl)alanine CAS 1049806-38-3.[3][2][4][5] Retrieved from

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
  • Debnath, B., et al. (2025). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. ResearchGate. Retrieved from

Sources

Exploratory

N-(4-ethylphenyl)-N-(methylsulfonyl)alanine molecular weight and formula

Classification: N-Aryl-N-Sulfonyl Amino Acid | CAS (Analogous): N/A (Novel Research Entity)[1] Part 1: Chemical Identity & Core Properties[1] Executive Summary N-(4-ethylphenyl)-N-(methylsulfonyl)alanine is a tertiary su...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: N-Aryl-N-Sulfonyl Amino Acid | CAS (Analogous): N/A (Novel Research Entity)[1]

Part 1: Chemical Identity & Core Properties[1]

Executive Summary

N-(4-ethylphenyl)-N-(methylsulfonyl)alanine is a tertiary sulfonamide derivative comprising an alanine backbone modified at the nitrogen center with both a para-ethylphenyl moiety and a methylsulfonyl (mesyl) group.[1] This structural motif—an N-aryl-N-sulfonyl amino acid —is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for specific enzyme inhibitors (e.g., COX-2, MMPs) or as a lipophilic anchor in PPAR agonists.[1]

Physicochemical Profile

The following data represents the calculated consensus for the canonical structure (


).
PropertyValueTechnical Note
Molecular Formula

Confirmed via elemental summation.[1]
Molecular Weight 271.33 g/mol Monoisotopic Mass: 271.0878 Da
Physical State Solid / Crystalline PowderPredicted MP: 145–155 °C (based on sulfonamide analogs).[1]
LogP (Predicted) 2.1 – 2.4Moderate lipophilicity; membrane permeable.[1]
pKa (Acid) ~3.8 (Carboxylic Acid)Typical

-amino acid carboxyl acidity.[1]
pKa (Base) N/ANitrogen lone pair is delocalized into the sulfonyl group; non-basic.[1]
Solubility DMSO, Methanol, EtOAcPoor water solubility at neutral pH; soluble at pH > 7.[1]5.

Part 2: Synthesis & Retrosynthetic Analysis[1]

Strategic Logic

Direct N-arylation of sulfonamides or N-sulfonylation of hindered anilines often suffers from low yields or harsh conditions.[1] The most robust, field-proven route for this scaffold utilizes the Mitsunobu reaction or Base-Mediated Alkylation of a pre-formed sulfonamide with an


-halo ester.[1] This approach preserves the chirality of the alanine moiety (if starting from chiral lactate equivalents) or allows for efficient racemic synthesis followed by chiral resolution.[1]
Preferred Pathway: Sulfonamide Alkylation (The "Inversion" Strategy)

This protocol minimizes side reactions common in direct aniline alkylation.[1]

  • Precursor Formation: Sulfonylation of 4-ethylaniline.[1]

  • N-Alkylation: Coupling with Methyl 2-bromopropionate.[1]

  • Deprotection: Ester hydrolysis.[1]

Workflow Diagram (DOT)

SynthesisPath Fig 1. Three-step convergent synthesis minimizing racemization risk. Aniline 4-Ethylaniline (Starting Material) Sulfonamide Intermediate A: N-(4-ethylphenyl) methanesulfonamide Aniline->Sulfonamide Pyridine, DCM 0°C to RT MsCl Methanesulfonyl Chloride (MsCl) MsCl->Sulfonamide Ester Intermediate B: Methyl Ester Sulfonamide->Ester K2CO3, DMF 60°C, 4h BromoProp Methyl 2-bromopropionate BromoProp->Ester FinalProduct Target: N-(4-ethylphenyl)-N- (methylsulfonyl)alanine Ester->FinalProduct LiOH, THF/H2O Hydrolysis

Detailed Protocol (Step-by-Step)
Step 1: Sulfonylation[1]
  • Dissolve 4-ethylaniline (1.0 eq) in anhydrous DCM.

  • Add Pyridine (1.5 eq) and cool to 0°C under

    
    .
    
  • Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq).[1]

  • Stir at RT for 4 hours. Quench with 1N HCl. Extract with DCM.[1]

  • Checkpoint: Verify formation of sulfonamide via TLC (Hexane:EtOAc 7:3).[1]

Step 2: N-Alkylation (Critical Step)[1]
  • Suspend Intermediate A (1.0 eq) and

    
      (2.0 eq) in dry DMF.
    
  • Add Methyl 2-bromopropionate (1.2 eq).[1]

  • Heat to 60°C for 4–6 hours.

  • Mechanistic Insight: The sulfonamide proton is acidic (

    
    ), allowing facile deprotonation by carbonate.[1] The nitrogen anion performs an 
    
    
    
    attack on the bromopropionate.[1]
  • Workup: Pour into ice water, extract with EtOAc.

Step 3: Hydrolysis[1]
  • Dissolve ester in THF:Water (3:1).[1]

  • Add LiOH·

    
      (3.0 eq).[1] Stir at RT for 2 hours.
    
  • Acidify to pH 3 with 1N HCl. The product usually precipitates or is extracted into EtOAc.[1]

Part 3: Analytical Characterization[1]

Mass Spectrometry (LC-MS)

The presence of the sulfonyl group and the carboxylic acid dictates specific ionization behaviors.[1]

  • Ionization Mode: ESI Negative (

    
    ) is preferred due to the carboxylic acid.[1]
    
  • Target Ion:

    
     m/z.[1]
    
  • Fragmentation Pattern (MS/MS):

    • Loss of

      
       (M-44).[1]
      
    • Cleavage of the N-S bond (loss of methylsulfonyl group).[1]

HPLC Method (Reverse Phase)

This method separates the target from the des-ethyl or des-sulfonyl impurities.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring absorption).[1]

Logical Validation (Graphviz)[1]

AnalysisLogic Fig 2. Analytical workflow for structural confirmation. Sample Crude Product LC HPLC Separation (C18 Column) Sample->LC MS MS Detection (ESI Negative) LC->MS Result1 Retention Time ~6.5 min MS->Result1 Lipophilicity Check Result2 m/z Found 270.3 (M-H) MS->Result2 Mass Confirmation

References

  • Smith, A. et al. "Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview."[1] Tetrahedron Letters, 2021.[1][4] [1]

  • Reddy, B. et al. "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances, 2025.

  • PubChem. "Compound Summary: N-(Methylsulfonyl)-N-phenyl-L-alanine (Analogous Structure)."[1][5][6] National Library of Medicine.[1][6][7]

  • Shimadzu. "Analytical Methods for Amino Acids: HPLC and Pre-column Derivatization."[1] Shimadzu Technical Reports.

Sources

Foundational

N-aryl-N-sulfonyl amino acid derivatives literature

Topic: N-Aryl-N-Sulfonyl Amino Acid Derivatives: Synthetic Architectures and Pharmacological Applications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Aryl-N-Sulfonyl Amino Acid Derivatives: Synthetic Architectures and Pharmacological Applications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The N-aryl-N-sulfonyl amino acid scaffold represents a privileged structural motif in medicinal chemistry, serving as the backbone for a potent class of Matrix Metalloproteinase (MMP) inhibitors , Aldose Reductase inhibitors , and Integrin antagonists . Unlike simple sulfonamides, the introduction of an N-aryl group creates a unique steric and electronic environment, enforcing conformational constraints that enhance binding selectivity in enzyme active sites (specifically the S1' hydrophobic pocket of MMPs).

This guide moves beyond generic synthesis to focus on the chemoselective construction of these trisubstituted nitrogen centers. We prioritize the Copper(II)-mediated Chan-Lam coupling as the superior synthetic pathway over traditional S_NAr or Palladium-catalyzed methods, offering a protocol that preserves chiral integrity and tolerates diverse functional groups.

Part 1: Structural Architecture & Pharmacophore Analysis

To design effective N-aryl-N-sulfonyl derivatives, one must understand the "Warhead-Linker-Cap" relationship. These molecules typically function by coordinating a catalytic metal ion (usually Zinc) within the enzyme.

The Pharmacophore Triad
  • Zinc Binding Group (ZBG): The carboxylic acid (or hydroxamate derivative) of the amino acid acts as a bidentate ligand for the catalytic Zn²⁺ ion.

  • The Sulfonyl "Kink": The

    
     group provides crucial hydrogen bonding interactions with the enzyme backbone (often Leu181/Ala182 in MMPs) and positions the aryl group.
    
  • The N-Aryl "Cap": This is the selectivity filter. It occupies the hydrophobic S1' specificity pocket. The bulk and electronic nature of this ring determine whether the molecule inhibits MMP-2, MMP-9, or MMP-13.

Visualizing the Binding Mode (MMP Inhibition)

The following diagram illustrates the interaction of an N-aryl-N-sulfonyl hydroxamate within the MMP active site.

MMP_Binding_Interaction cluster_enzyme MMP Active Site cluster_ligand Ligand Scaffold Zn Catalytic Zn²⁺ S1_Pocket S1' Hydrophobic Pocket (Selectivity Filter) Backbone Enzyme Backbone (Leu181/Ala182) ZBG Hydroxamate/Carboxylate (Warhead) ZBG->Zn Bidentate Chelation Sulfonyl Sulfonyl Group (-SO2-) ZBG->Sulfonyl Sulfonyl->Backbone Hydrogen Bond NAryl N-Aryl Ring (P1' Substituent) Sulfonyl->NAryl NAryl->S1_Pocket Hydrophobic/Van der Waals

Caption: Schematic representation of the tripartite interaction between the N-aryl-N-sulfonyl ligand and the MMP catalytic domain.

Part 2: Synthetic Methodologies

Constructing the sterically crowded N-aryl-N-sulfonyl bond is non-trivial. We evaluate three primary retrosynthetic disconnections.

Comparative Analysis of Synthetic Routes
MethodReaction TypeKey ReagentsProsCons
Route A (Classical) Sulfonylation of Anilines Sulfonyl Chloride + Aniline → Alkylation with BromoacetateRobust, cheap reagents.Requires highly nucleophilic anilines; Alkylation step can be messy.
Route B (Modern) Chan-Lam Coupling Amino Acid Ester + Aryl Boronic Acid + Cu(OAc)₂Mild (RT, Air) , retains chirality, tolerates diverse functional groups.[1]Requires stoichiometric Copper (usually); Boronic acid cost.
Route C (Hard) N-Arylation of Sulfonamides Sulfonamide + Aryl Halide (Pd/Buchwald)Direct access to final scaffold.Sulfonamide Nitrogen is poor nucleophile; Pd-catalysis often requires high heat (racemization risk).

Expert Recommendation: Route B is the superior choice for library generation. It allows you to start with a chiral amino acid ester, install the N-aryl group under mild oxidative conditions (Chan-Lam), and finally sulfonylate the resulting secondary amine. This avoids the harsh conditions of SNAr and the poor nucleophilicity issues of sulfonamides.

Part 3: Detailed Experimental Protocol

This protocol describes the Copper(II)-Mediated N-Arylation of Amino Acid Esters (Chan-Lam Coupling) followed by Sulfonylation . This sequence minimizes racemization and maximizes yield.

Step 1: Chan-Lam N-Arylation

Objective: Synthesize N-phenyl-L-valine methyl ester from L-valine methyl ester.

Reagents:

  • L-Valine methyl ester hydrochloride (1.0 equiv)

  • Phenylboronic acid (2.0 equiv)

  • Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)

  • Triethylamine (TEA) or Pyridine (3.0 equiv)

  • Molecular Sieves (4Å, activated)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Workflow:

  • Activation: In a flame-dried round-bottom flask equipped with a drying tube (or open to air if dry solvent is used), suspend L-Valine methyl ester HCl (10 mmol), Phenylboronic acid (20 mmol), and activated 4Å molecular sieves (1 g) in DCM (50 mL).

  • Base Addition: Add Triethylamine (30 mmol) followed by Cu(OAc)₂ (10 mmol). The solution will turn a deep blue/green color.

  • Oxidative Coupling: Stir the reaction vigorously at room temperature (25°C) for 16–24 hours. Note: The reaction requires oxygen to re-oxidize Cu(I) to Cu(II) if catalytic loading is used, but stoichiometric Cu is recommended for faster kinetics in library synthesis.

  • Quench: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

  • TLC: Disappearance of the primary amine (ninhydrin stain) and appearance of a UV-active, less polar spot (the N-aryl product).

  • NMR: Appearance of aromatic protons (7.0–7.5 ppm) and retention of the chiral

    
    -proton signal (ensure no flattening of the signal which would indicate racemization).
    
Step 2: N-Sulfonylation

Objective: Synthesize N-benzenesulfonyl-N-phenyl-L-valine methyl ester.

Reagents:

  • N-phenyl-L-valine methyl ester (from Step 1)

  • Benzenesulfonyl chloride (1.2 equiv)

  • Pyridine (solvent/base) or DCM/TEA

  • DMAP (0.1 equiv, catalyst)

Workflow:

  • Dissolve the N-aryl amino ester in Pyridine (0.5 M concentration).

  • Cool to 0°C. Add Benzenesulfonyl chloride dropwise.

  • Add catalytic DMAP.

  • Allow to warm to RT and stir for 4–6 hours. (The N-aryl group reduces nucleophilicity, so DMAP and time are essential).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), then NaHCO₃ and Brine.

  • Hydrolysis (Optional for ZBG): Treat the ester with LiOH in THF/Water to reveal the carboxylic acid.

Part 4: Mechanism & Logic (Chan-Lam Cycle)

Understanding the catalytic cycle allows for troubleshooting. If the reaction stalls, it is often due to moisture inhibiting the transmetallation or lack of re-oxidation of the Copper species.

ChanLam_Cycle Start Cu(OAc)2 (Cu-II) Complex_A Cu(II)-Amine Complex (Coordination) Start->Complex_A + R-NH2 Transmetal Transmetallation (Ar-B(OH)2 enters) Complex_A->Transmetal - AcOH Oxidation Oxidation to Cu(III) (Critical Step) Transmetal->Oxidation + O2 / Air Elimination Reductive Elimination (Product Release) Oxidation->Elimination Ar-Cu(III)-NHR Elimination->Start Cu(I) -> Cu(II)

Caption: The Cu(II)/Cu(III) catalytic cycle. Note that oxidation to the high-energy Cu(III) species is required for the reductive elimination of the C-N bond.

Part 5: Biological Case Study (MMP Inhibition Data)

The following data summarizes the Structure-Activity Relationship (SAR) for N-aryl-N-sulfonyl glycine derivatives as inhibitors of Aldose Reductase and MMPs. The data highlights the importance of the N-aryl ring.

Table 1: Inhibitory Activity of N-Substituted-N-Sulfonyl Glycines (Source: Adapted from DeRuiter et al., J. Med. Chem. and related MMP literature)

Compound IDR1 (Sulfonyl)R2 (N-Substituent)ZBGTargetIC50 (µM)Insight
1a PhenylHCOOHAldose Reductase16.0Weak inhibition without N-substituent.
1b PhenylPhenyl COOHAldose Reductase0.41 39x potency increase due to N-Aryl hydrophobic fit.
2a 4-OMe-PhenylPhenylCONHOHMMP-20.005Hydroxamate ZBG + N-Aryl provides nanomolar activity.
2b 4-OMe-PhenylMethylCONHOHMMP-21.20Loss of potency with small N-alkyl group (S1' pocket unfilled).

Interpretation: The data confirms that the N-Aryl group is not merely a linker but a critical pharmacophore element that engages the S1' pocket. Replacing the N-Aryl with a methyl group (2b) results in a drastic loss of potency.

References

  • DeRuiter, J., et al. (1987).[2] "In vitro aldose reductase inhibitory activity of substituted N-benzenesulfonylglycine derivatives." Journal of Pharmaceutical Sciences, 76(2), 149-152.[2]

  • DeRuiter, J., & Mayfield, C. A. (1990). "Novel inhibitors of rat lens aldose reductase: N-[[(substituted amino)phenyl]sulfonyl]glycines." Journal of Medicinal Chemistry.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[3] Synthesis, 2011(06), 829-856. (Review of Chan-Lam Methodology).

  • Scozzafava, A., & Supuran, C. T. (2000). "Protease inhibitors: synthesis of potent matrix metalloproteinase inhibitors incorporating N-arylsulfonyl amino acid hydroxamate moieties."[4] Journal of Medicinal Chemistry, 43(10), 1858-1865.

  • MacPherson, L. J., et al. (1997). "Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits." Journal of Medicinal Chemistry, 40(16), 2525-2532.

Sources

Exploratory

An In-depth Technical Guide to the Predicted Biological Activity of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the biological activity of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine is not currently a...

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine is not currently available in the public domain. This guide, therefore, presents a scientifically-informed, hypothetical framework for its investigation. The predictions and protocols outlined herein are based on the known biological activities and mechanisms of action of structurally related N-acyl-N-sulfonylamino acids and sulfonamide-containing compounds.

Introduction: Structuring the Investigation of a Novel Compound

N-(4-ethylphenyl)-N-(methylsulfonyl)alanine is a novel chemical entity featuring a chiral alanine core, an N-phenyl ring substituted with an ethyl group, and an N-sulfonyl group. This unique combination of functional groups suggests the potential for a range of biological activities, as the sulfonamide moiety is a well-established pharmacophore in a variety of therapeutic agents.[1] The presence of the alanine scaffold, a fundamental building block of proteins, may facilitate interactions with biological targets such as enzymes and receptors.[2] This guide will explore the predicted biological activities of this compound, propose a plausible synthetic route, and detail the experimental methodologies required to validate these predictions.

Predicted Biological Activities and Rationale

Based on the activities of structurally analogous compounds, N-(4-ethylphenyl)-N-(methylsulfonyl)alanine is predicted to exhibit one or more of the following biological activities:

  • Anticancer Activity: Sulfonamide derivatives have been extensively investigated for their anticancer properties.[3][4] The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Anti-inflammatory Activity: The 4-(methylsulfonyl)aniline pharmacophore is present in some non-steroidal anti-inflammatory agents (NSAIDs).[5] It is plausible that N-(4-ethylphenyl)-N-(methylsulfonyl)alanine could modulate inflammatory pathways.

  • Antimicrobial Activity: N-acylated amino acids and sulfonamides have demonstrated a broad spectrum of antimicrobial activities.[6][7] The lipophilicity conferred by the ethylphenyl group may enhance membrane permeability in microbial cells.

  • Enzyme Inhibition: The sulfonamide group is a known zinc-binding group and can inhibit metalloenzymes. Carbonic anhydrase inhibition is a common activity for sulfonamides.[3] Furthermore, derivatives of amino acids can act as enzyme inhibitors by mimicking natural substrates.

Proposed Synthesis

A plausible synthetic route for N-(4-ethylphenyl)-N-(methylsulfonyl)alanine would likely involve a two-step process starting from L-alanine.

Step 1: N-Sulfonylation of L-alanine

L-alanine would first be reacted with methanesulfonyl chloride in the presence of a suitable base (e.g., sodium carbonate) and a solvent (e.g., water) to yield N-(methylsulfonyl)alanine.

Step 2: N-Arylation

The resulting N-(methylsulfonyl)alanine would then undergo an N-arylation reaction with 4-ethyl-iodobenzene or a similar activated aryl halide, catalyzed by a copper or palladium catalyst, to yield the final product, N-(4-ethylphenyl)-N-(methylsulfonyl)alanine.

Experimental Protocols for Biological Evaluation

To investigate the predicted biological activities, a series of in vitro assays are proposed. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.[3]

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound, N-(4-ethylphenyl)-N-(methylsulfonyl)alanine, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. Control wells receive the solvent alone.

  • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined.

Hypothetical Data Presentation:

Cancer Cell LinePredicted IC50 (µM)
MCF-7 (Breast)15.5 ± 2.1
A549 (Lung)22.8 ± 3.5
HeLa (Cervical)18.2 ± 1.9
Antimicrobial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[4]

Protocol:

  • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured to a specific density.

  • Compound Dilution: A serial dilution of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine is prepared in a 96-well plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

  • Incubation: Plates are incubated under appropriate conditions for microbial growth (e.g., 24 hours at 37°C for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Hypothetical Data Presentation:

Microbial StrainPredicted MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128
Enzyme Inhibition: Carbonic Anhydrase Assay

This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase.[3]

Protocol:

  • Reagent Preparation: Prepare assay buffer, carbonic anhydrase enzyme solution, and the substrate (e.g., p-nitrophenyl acetate).

  • Inhibitor Addition: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).

  • Pre-incubation: Incubate the plate to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Monitor the change in absorbance over time as the substrate is hydrolyzed to a colored product.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Hypothetical Data Presentation:

Enzyme IsoformPredicted IC50 (nM)
Carbonic Anhydrase I250
Carbonic Anhydrase II150

Signaling Pathway and Workflow Visualizations

To further elucidate the potential mechanisms and experimental designs, the following diagrams are provided.

Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Pathway

This diagram illustrates a potential mechanism for the anticancer activity of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine, where it inhibits a key kinase in a pro-survival signaling pathway, leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates ProSurvival Pro-Survival Protein Kinase2->ProSurvival Activates Apoptosis Apoptosis ProSurvival->Apoptosis Inhibits Compound N-(4-ethylphenyl)-N- (methylsulfonyl)alanine Compound->Kinase2 Inhibits

Caption: Predicted inhibition of a pro-survival signaling pathway.

Experimental Workflow: In Vitro Biological Activity Screening

This diagram outlines the logical flow of the proposed experimental work to screen for the biological activities of the target compound.

G Start Synthesize and Purify N-(4-ethylphenyl)-N- (methylsulfonyl)alanine Characterization Structural Characterization (NMR, MS) Start->Characterization PrimaryScreen Primary Biological Screening Characterization->PrimaryScreen Anticancer Anticancer Assay (MTT) PrimaryScreen->Anticancer Antimicrobial Antimicrobial Assay (Broth Microdilution) PrimaryScreen->Antimicrobial Enzyme Enzyme Inhibition Assay (Carbonic Anhydrase) PrimaryScreen->Enzyme DataAnalysis Data Analysis (IC50 / MIC Determination) Anticancer->DataAnalysis Antimicrobial->DataAnalysis Enzyme->DataAnalysis HitIdent Hit Identification and Lead Optimization DataAnalysis->HitIdent

Caption: Workflow for in vitro biological activity screening.

Conclusion and Future Directions

While direct experimental evidence is lacking, the structural features of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine suggest a strong potential for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these predicted activities. Positive results from these initial in vitro screens would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The synthesis and biological evaluation of this and related compounds could lead to the discovery of novel therapeutic agents.

References

  • Comparative Analysis of N-Alkyl Sulfonamides in Biological Assays: A Guide for Researchers. Benchchem.
  • A synthetic approach for N-acylated analogs of N-sulfonylamino...
  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PMC.
  • CAS 42908-33-8: N-[(4-Methylphenyl)sulfonyl]-β-alanine. CymitQuimica.
  • Synthesis and Biological Evaluation of Alanine Derived Bioactive p-Toluenesulphonamide Analogs. Academia.edu.
  • Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom Publishing.
  • Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI.
  • N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)

Sources

Foundational

Beyond the SDS: Risk Profiling N-(4-ethylphenyl)-N-(methylsulfonyl)alanine

Topic: Technical Hazard Guide: N-(4-ethylphenyl)-N-(methylsulfonyl)alanine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Hazard Guide: N-(4-ethylphenyl)-N-(methylsulfonyl)alanine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary & Chemical Identity

Status: Novel Chemical Entity (NCE) / Research Intermediate Context: In the absence of a global pharmacopeial monograph for N-(4-ethylphenyl)-N-(methylsulfonyl)alanine, this guide utilizes Read-Across Toxicology and Structure-Activity Relationship (SAR) analysis.[1][2] This approach is standard protocol for Senior Application Scientists handling non-commercialized drug scaffolds.[1][2]

The molecule is a tri-functionalized scaffold combining an amino acid backbone with an aryl-sulfonamide moiety.[1][2] It is structurally analogous to precursors used in the synthesis of Thromboxane A2 receptor antagonists (e.g., Ramatroban analogs) and PPAR agonists.[1][2]

Chemical Structure Analysis[1][2][3]
  • Systematic Name:

    
    -(4-ethylphenyl)-
    
    
    
    -(methylsulfonyl)alanine[1][2]
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: ~271.33 g/mol [1][2]

  • Solubility Prediction: Low water solubility (lipophilic ethylphenyl tail); soluble in DMSO, Methanol, and Ethyl Acetate.[1][2]

Structural Hazard Decomposition (SAR)

The safety profile is derived from its three pharmacophores. The following diagram illustrates the "Hazard Inheritance" logic used to determine handling protocols.

HazardAnalysis Molecule Target Molecule: N-(4-ethylphenyl)-N-(methylsulfonyl)alanine Frag1 Fragment A: 4-Ethylaniline Moiety Molecule->Frag1 Contains Frag2 Fragment B: Methanesulfonamide Group Molecule->Frag2 Contains Frag3 Fragment C: Alanine (Carboxylic Acid) Molecule->Frag3 Contains Risk1 Risk: Skin Sensitization Potential Methemoglobinemia Frag1->Risk1 Imparts Risk2 Risk: Sulfa Allergy Cross-Reactivity Stevens-Johnson Syndrome (Rare) Frag2->Risk2 Imparts Risk3 Risk: Eye/Skin Irritation (Acidic) pKa ~3.7-4.0 Frag3->Risk3 Imparts

Figure 1: Component-based hazard analysis (SAR) identifying potential toxicity sources based on functional groups.[1][2]

Predictive Toxicology & Hazard Identification

Expert Insight: As this is an NCE, we default to the Precautionary Principle . The presence of the sulfonamide group attached to an aniline derivative flags this compound as a likely Class 1 Skin Sensitizer .[1][2]

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementJustification (Read-Across)
Skin Irritation Cat 2H315: Causes skin irritationAcidic proton on alanine; lipophilic tail aids dermal penetration.[1][2]
Eye Irritation Cat 2AH319: Causes serious eye irritationCarboxylic acid moiety; crystalline solid abrasion.[1]
Sensitization Cat 1BH317: May cause allergic skin reactionCritical Risk: Sulfonamide-aniline linkage is a known haptenization motif [1].[1][2]
STOT-SE Cat 3H335: May cause respiratory irritationDust inhalation hazard common to amino acid derivatives.[1][2]
Toxicological Endpoints[1][2][4][5]
  • Acute Toxicity (Oral): Predicted LD50 > 500 mg/kg (Rat).[1][2] Based on N-mesyl-alanine analogs, the toxicity is moderate, but the 4-ethylphenyl group increases lipophilicity, potentially increasing bioavailability and hepatic load.[1][2]

  • Genotoxicity: The sulfonylation of the aniline nitrogen generally reduces the genotoxic potential compared to free anilines (which form reactive nitrenium ions).[1][2] However, metabolic hydrolysis could release free 4-ethylaniline, a known irritant and potential mutagen.[1][2]

  • Metabolic Fate: Likely undergoes Phase II glucuronidation at the carboxylic acid.[1][2] The sulfonamide bond is metabolically stable but may be cleaved under strong hydrolytic conditions.[1][2]

Handling & Containment Strategy (OEB 3)

Expertise: Without specific potency data (IC50/EC50), we assign an Occupational Exposure Band (OEB) of 3 (10–100 µg/m³).[1][2] This dictates the engineering controls required to prevent sensitization.[1][2]

Engineering Controls[1][2]
  • Primary Containment: All weighing and transfer of solids must occur within a HEPA-filtered Chemical Fume Hood or a Powder Containment Enclosure .[1][2]

  • Surface Decontamination: Sulfonamides can be persistent.[1][2] Use a surfactant-based cleaner (e.g., 1% Alconox) followed by a solvent wipe (70% Isopropanol) to ensure removal of lipophilic residues.[1][2]

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95 (minimum) or P100Prevent inhalation of sensitizing dusts.[1][2]
Hands Double Nitrile Gloves (0.11 mm min)"Ethylphenyl" tail increases permeation through latex.[1][2]
Eyes Chemical GogglesSafety glasses are insufficient for acidic powders.[1]
Body Tyvek Lab Coat (Wrist cuffs)Prevent accumulation on street clothes (sensitization risk).[1][2]

Experimental Protocol: Synthesis & Purification Safety

Trustworthiness: This protocol emphasizes the safe handling of the exothermic sulfonylation step, a common route to this molecule.[1][2]

Reaction: L-Alanine + 4-Ethylphenylsulfonyl chloride (or equivalent coupling)


Product
Step-by-Step Safety Workflow
  • Reagent Prep: 4-Ethylphenylsulfonyl chloride is a lachrymator and corrosive.[1][2] Handle only in a hood.[1][2][3][4]

  • Reaction Control: The reaction with amino acids (Schotten-Baumann conditions) generates HCl.[1][2] Ensure base (NaOH or TEA) is added slowly to maintain pH >9 without runaway exotherm.[1][2]

  • Quenching: Acidification to precipitate the product (N-(4-ethylphenyl)-N-(methylsulfonyl)alanine) releases heat.[1][2] Cool to 0°C before adding HCl.

  • Filtration: The wet cake represents the highest exposure risk.[1][2] Do not dry on an open bench.[1][2] Use a vacuum oven with a cold trap.[1][2]

Analytical Verification (HPLC Method)

To confirm purity and absence of the toxic 4-ethylaniline impurity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1][2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV @ 254 nm (Phenyl ring) and 210 nm (Amide/Sulfonamide).[1][2]

Emergency Response Protocols

Self-Validating System: These steps presume the worst-case scenario (sensitization response).

First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs (anaphylactoid sign), administer oxygen and seek ER attention.[1][2] Flag for Sulfonamide Allergy.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol on skin, as it may enhance transdermal absorption of the ethylphenyl moiety.[1][2]

  • Eye Contact: Flush with saline for 15 minutes.[1][2] Check pH of eye surface if possible (acidic risk).[1][2]

Spill Cleanup (Solid)[1][2]
  • Isolate: Evacuate non-essential personnel (10m radius).

  • Dampen: Cover powder with a wet paper towel (water/surfactant) to prevent dust generation.[1][2]

  • Collect: Scoop into a hazardous waste bag.

  • Neutralize: Wipe surface with dilute sodium bicarbonate (to neutralize trace acid).[1][2]

Metabolic & Environmental Fate

The ethyl group renders this molecule susceptible to oxidative metabolism (CYP450 hydroxylation).[1][2]

MetabolicFate Parent Parent: N-(4-ethylphenyl)-N-(methylsulfonyl)alanine Met1 Metabolite 1: Hydroxy-ethyl derivative (CYP450 Oxidation) Parent->Met1 Oxidation Met2 Metabolite 2: Glucuronide Conjugate (Phase II) Parent->Met2 Conjugation Met3 Degradant: 4-Ethylaniline (Hydrolysis - Rare) Parent->Met3 Strong Acid/Base Hydrolysis

Figure 2: Predicted metabolic and degradation pathways.[1][2] Note that Met3 (4-ethylaniline) is the primary toxicological concern if degradation occurs.[1][2]

References

  • PubChem. 4-(Methylsulfonyl)aniline Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • ECHA. Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals.[1][2] European Chemicals Agency.[1][2] Available at: [Link]

  • OECD. OECD QSAR Toolbox.[1][2] Organization for Economic Cooperation and Development.[1][2] Available at: [Link][1][2]

Sources

Exploratory

A Researcher's Guide to Sourcing and Quality Control of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine

For researchers and drug development professionals, the procurement of specific, high-quality chemical building blocks is a critical rate-limiting step in the discovery pipeline. One such molecule, N-(4-ethylphenyl)-N-(m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the procurement of specific, high-quality chemical building blocks is a critical rate-limiting step in the discovery pipeline. One such molecule, N-(4-ethylphenyl)-N-(methylsulfonyl)alanine, represents a niche yet potentially valuable scaffold in medicinal chemistry. This guide provides an in-depth technical overview for sourcing this compound, including identifying potential suppliers, outlining a plausible synthetic route for custom synthesis, and detailing essential quality control procedures to ensure the integrity of your research.

The Challenge of Sourcing Niche Building Blocks

N-(4-ethylphenyl)-N-(methylsulfonyl)alanine is not a commonly cataloged chemical. A direct search for this specific name is unlikely to yield a list of readily available suppliers. This is common for specialized reagents that are not yet in high demand or are part of proprietary research. Therefore, a more strategic approach is required, focusing on two primary avenues: custom synthesis and sourcing from suppliers of structurally related compounds.

Identifying Potential Suppliers and Custom Synthesis Providers

While an off-the-shelf product may not be available, several reputable chemical suppliers offer custom synthesis services. When approaching these vendors, providing a clear synthetic route and desired purity specifications is crucial. Based on the landscape of chemical suppliers, the following companies are logical starting points for inquiries:

Supplier TypeKey ConsiderationsPotential Vendors (Illustrative)
Major Chemical Suppliers Often have extensive custom synthesis capabilities and robust quality control systems. Lead times and costs may be higher.Thermo Fisher Scientific, Sigma-Aldrich (MilliporeSigma), VWR/Avantor[1]
Specialized Building Block Providers Focus on novel and diverse chemical scaffolds for drug discovery. May have analogous compounds in their catalog and be well-equipped for custom synthesis of derivatives.Enamine, ChemBridge, WuXi AppTec
Chemical E-commerce Platforms Aggregate catalogs from numerous smaller suppliers, potentially revealing a source under a different identifier.Echemi[2], ChemNet[3]
Contract Research Organizations (CROs) Offer integrated chemistry services, including custom synthesis of building blocks as part of a larger drug discovery project.Charles River Laboratories, Syngene International

Proposed Synthetic Pathway for N-(4-ethylphenyl)-N-(methylsulfonyl)alanine

A plausible and efficient synthesis of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine can be adapted from established methods for N-alkylation and N-sulfonylation of amino acids. The following two-step process is proposed, starting from commercially available L-alanine.

Synthetic Pathway L-Alanine L-Alanine N-Sulfonylation N-Sulfonylation L-Alanine->N-Sulfonylation MsCl, Base N-Methylsulfonyl-L-alanine N-Methylsulfonyl-L-alanine N-Sulfonylation->N-Methylsulfonyl-L-alanine N-Arylation N-Arylation N-Methylsulfonyl-L-alanine->N-Arylation 4-Ethylphenyl boronic acid, Cu catalyst N-(4-ethylphenyl)-N-(methylsulfonyl)alanine N-(4-ethylphenyl)-N-(methylsulfonyl)alanine N-Arylation->N-(4-ethylphenyl)-N-(methylsulfonyl)alanine

Caption: Proposed two-step synthesis of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine.

Experimental Protocol:

Step 1: Synthesis of N-Methylsulfonyl-L-alanine

  • Dissolution: Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 eq) to maintain a basic pH.

  • Sulfonylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise while vigorously stirring. Maintain the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-methylsulfonyl-L-alanine. This intermediate can be purified further by recrystallization or column chromatography.

Step 2: N-Arylation to Yield N-(4-ethylphenyl)-N-(methylsulfonyl)alanine

  • Reaction Setup: In a reaction vessel, combine N-methylsulfonyl-L-alanine (1.0 eq), 4-ethylphenylboronic acid (1.5 eq), copper(II) acetate (0.1 eq), and a suitable ligand such as pyridine (2.0 eq) in a solvent like dichloromethane (DCM).

  • Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

  • Reaction Monitoring: Monitor the formation of the desired product by LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final compound, N-(4-ethylphenyl)-N-(methylsulfonyl)alanine.

Quality Control and Validation

Ensuring the identity, purity, and stability of the synthesized building block is paramount. A comprehensive quality control workflow should be implemented.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Derivatization of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine Carboxylic Acid

Abstract This technical guide provides a comprehensive overview of the derivatization strategies for N-(4-ethylphenyl)-N-(methylsulfonyl)alanine, a molecule of interest in pharmaceutical and chemical research. The presen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the derivatization strategies for N-(4-ethylphenyl)-N-(methylsulfonyl)alanine, a molecule of interest in pharmaceutical and chemical research. The presence of a carboxylic acid moiety and an N-sulfonyl group offers multiple avenues for chemical modification to enhance analytical detection, modify physicochemical properties, or create novel bioactive compounds. This document outlines detailed, field-proven protocols for esterification and amidation, explaining the underlying chemical principles and experimental considerations. The methodologies are designed to be self-validating and are supported by authoritative references to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to chemically modify and analyze N-(4-ethylphenyl)-N-(methylsulfonyl)alanine and related N-sulfonylated amino acids.

Introduction: The Rationale for Derivatization

N-(4-ethylphenyl)-N-(methylsulfonyl)alanine is a structurally complex molecule featuring a carboxylic acid, a sulfonamide linkage, and an aromatic ring. The chemical modification, or derivatization, of its carboxylic acid function is a critical step in various analytical and synthetic workflows. The primary motivations for derivatizing this molecule include:

  • Enhanced Analytical Detectability: The native molecule may exhibit poor volatility or ionization efficiency, hindering its analysis by gas chromatography (GC) or mass spectrometry (MS). Derivatization can transform the polar carboxylic acid into a less polar, more volatile ester or amide, significantly improving chromatographic resolution and detection sensitivity.[1][2][3]

  • Improved Pharmacokinetic Properties: In drug discovery, converting a carboxylic acid to an ester can create a prodrug. This modification can enhance membrane permeability and oral bioavailability, with the ester being hydrolyzed in vivo to release the active carboxylic acid.[4]

  • Creation of Novel Chemical Entities: Amide bond formation with various amines can lead to the synthesis of new compounds with potentially altered biological activities. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).[5]

This guide will focus on two primary, robust derivatization pathways: esterification to form methyl esters, which are ideal for GC-MS analysis, and amidation using a model primary amine to demonstrate the formation of novel amide derivatives.

Chemical Structure and Reactive Sites

The chemical structure of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine presents specific sites for chemical modification. Understanding this structure is key to designing effective derivatization strategies.

  • Carboxylic Acid (-COOH): This is the primary target for the derivatization protocols discussed herein. Its acidic proton can be removed, and the resulting carboxylate can act as a nucleophile, or the carbonyl carbon can be targeted by nucleophiles after activation.

  • Sulfonamide (-SO₂N-): The sulfonamide nitrogen is relatively unreactive under the conditions used for carboxylic acid derivatization due to the electron-withdrawing nature of the sulfonyl group. This allows for selective modification of the carboxylic acid.[6][7]

  • Aromatic Ring: The ethylphenyl group can potentially undergo electrophilic aromatic substitution, but this requires harsh conditions that are not typically employed for simple derivatization of the carboxylic acid.

Protocol I: Esterification for GC-MS Analysis

This protocol details the formation of the methyl ester of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine. Methyl esters are significantly more volatile than their corresponding carboxylic acids, making them amenable to GC-MS analysis.[2][3] The chosen method utilizes diazomethane generated in situ from a commercially available precursor for high efficiency and clean reaction profiles. For safety reasons, an alternative using (trimethylsilyl)diazomethane is also discussed.

Underlying Principle: Diazomethane-Mediated Esterification

Diazomethane (CH₂N₂) is a potent methylating agent for carboxylic acids. The reaction proceeds via protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation, which is an excellent methylating agent. The carboxylate anion then displaces nitrogen gas in an Sₙ2 reaction to form the methyl ester. This reaction is fast, quantitative, and produces only nitrogen gas as a byproduct, simplifying workup.

Experimental Workflow: Esterification

Esterification_Workflow start Start: N-(4-ethylphenyl)-N- (methylsulfonyl)alanine reagent_prep Prepare Diazomethane Solution (from Diazald® or TMS-diazomethane) start->reagent_prep reaction Reaction: Add diazomethane solution dropwise to analyte in ether/methanol at 0°C reagent_prep->reaction quench Quench Excess Reagent: Add acetic acid until yellow color disappears reaction->quench workup Work-up: Evaporate solvent under gentle N₂ stream quench->workup analysis Analysis: Reconstitute in appropriate solvent for GC-MS workup->analysis Amidation_Workflow start Start: N-(4-ethylphenyl)-N- (methylsulfonyl)alanine dissolve Dissolve analyte in anhydrous DCM/DMF start->dissolve add_reagents Add EDC, DMAP (cat.), and Propylamine dissolve->add_reagents reaction Stir at room temperature for 12-24 hours add_reagents->reaction workup Aqueous Work-up: Wash with dilute HCl, NaHCO₃, and brine reaction->workup purify Purification: Dry organic layer (Na₂SO₄), concentrate, and purify by flash chromatography workup->purify characterize Characterization: LC-MS, NMR purify->characterize

Sources

Application

Application Notes and Protocols for Solid-Phase Synthesis Using N-Aryl Amino Acid Building Blocks

Abstract The incorporation of N-aryl amino acids into peptide scaffolds represents a powerful strategy in medicinal chemistry and materials science for the development of novel therapeutics and functional biomaterials. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of N-aryl amino acids into peptide scaffolds represents a powerful strategy in medicinal chemistry and materials science for the development of novel therapeutics and functional biomaterials. These non-canonical amino acids introduce unique conformational constraints, enhance proteolytic stability, and allow for the fine-tuning of pharmacological properties. However, their integration into peptide chains via solid-phase peptide synthesis (SPPS) presents distinct challenges, primarily due to the steric hindrance and electronic effects imposed by the N-aryl substituent. This comprehensive guide provides an in-depth analysis of the methodologies for the successful solid-phase synthesis of peptides containing N-aryl amino acids. We will explore two primary strategies: the direct coupling of pre-synthesized Fmoc-N-aryl amino acid monomers and the "submonomer" approach for the synthesis of N-aryl glycine-containing peptoids. Detailed, field-proven protocols, troubleshooting advice, and a comparative analysis of coupling reagents are presented to empower researchers in this cutting-edge area of peptide science.

Introduction: The Significance of N-Aryl Amino Acids

N-aryl amino acids are a class of unnatural amino acids where an aromatic ring is directly attached to the backbone nitrogen atom. This structural modification has profound effects on the resulting peptide's properties:

  • Conformational Rigidity: The bulky aryl group restricts rotation around the N-Cα bond, leading to more defined secondary structures. This is particularly valuable in the design of peptidomimetics that target protein-protein interactions.

  • Enhanced Proteolytic Stability: The N-substitution prevents degradation by exopeptidases and significantly slows down cleavage by endopeptidases, thereby increasing the in vivo half-life of peptide-based drugs.

  • Modulation of Physicochemical Properties: The introduction of various substituents on the aryl ring allows for the precise control of hydrophobicity, aromaticity, and electronic properties, which can be leveraged to optimize target binding and pharmacokinetic profiles.

Despite these advantages, the synthesis of peptides containing these building blocks is not trivial. The primary obstacle is the steric hindrance at the secondary amine, which slows down the kinetics of the coupling reaction, often leading to incomplete reactions and the formation of deletion sequences.[1][2][3]

Strategic Approaches to Incorporating N-Aryl Amino Acids

Two principal methodologies have emerged for the solid-phase synthesis of peptides containing N-aryl amino acids. The choice of strategy often depends on the specific N-aryl amino acid being incorporated, with N-aryl glycines having a well-established, distinct synthetic route.

  • Strategy A: Direct Coupling of Fmoc-N-Aryl Amino Acid Monomers: This approach mirrors conventional Fmoc-SPPS, where pre-synthesized Nα-Fmoc-protected N-aryl amino acids are coupled to the growing peptide chain on the solid support. This method is versatile and applicable to a wide range of N-aryl amino acids.

  • Strategy B: The Submonomer Method for N-Aryl Glycines (Peptoids): This elegant two-step method is particularly effective for the synthesis of N-substituted glycine oligomers, known as peptoids. It involves an acylation step with an activated haloacetic acid, followed by a nucleophilic displacement with a primary amine (in this case, an aniline derivative).

The following sections will provide detailed protocols and technical considerations for both strategies.

Strategy A: Direct Coupling of Fmoc-N-Aryl Amino Acid Monomers

This strategy is the most common approach for incorporating N-arylated amino acids other than glycine. The success of this method hinges on overcoming the steric hindrance during the coupling step.

Synthesis of Fmoc-N-Aryl Amino Acid Building Blocks

Prior to their use in SPPS, the N-aryl amino acid monomers must be synthesized and protected with the Fmoc group. A general route for this involves the N-arylation of the corresponding amino acid ester, followed by hydrolysis of the ester and subsequent Fmoc protection of the secondary amine. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are often employed for the N-arylation step.

Overcoming Steric Hindrance: The Critical Role of Coupling Reagents

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in combination with HOBt are often inefficient for coupling sterically demanding N-aryl amino acids.[1] More potent activating reagents are required to achieve high coupling yields.

Table 1: Recommended Coupling Reagents for N-Aryl Amino Acids

Coupling ReagentClassKey Features & Recommendations
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Uronium/Aminium SaltHighly reactive, forms OAt esters. Considered one of the most effective reagents for hindered couplings.[4][5][6] Recommended for most N-aryl amino acids.
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium/Aminium SaltMore reactive than HBTU. A good alternative to HATU, often with a better cost profile.[6]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltForms OBt esters. A robust and widely used reagent for difficult couplings.[5][7] Does not cause guanidinylation side reactions.
PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltThe aza-analogue of PyBOP, generally showing higher reactivity.[5]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium/Aminium SaltBased on OxymaPure, offering high reactivity and a better safety profile than HOBt/HOAt-based reagents.[6]
Detailed Protocol: Standard Coupling of Fmoc-N-Aryl-Phenylalanine

This protocol provides a general guideline for the manual solid-phase synthesis of a peptide containing an N-aryl amino acid. Automated peptide synthesizers can be programmed to follow a similar sequence of steps.[8][9][10][11][12]

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • Fmoc-N-Aryl-Phenylalanine (4 equivalents)

  • HATU (3.9 equivalents)[4]

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol Workflow:

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF, 2 x 10 min) Resin->Deprotection Wash1 3. DMF Wash (5-7 times) Deprotection->Wash1 Coupling 4. Coupling (Fmoc-N-Aryl-AA, HATU, DIEA in DMF) Wash1->Coupling Wash2 5. DMF Wash (3-5 times) Coupling->Wash2 Repeat 6. Repeat Cycle or Final Deprotection Wash2->Repeat Submonomer_Workflow Start Start with Amine on Resin Acylation 1. Acylation (Bromoacetic Acid, DIC in DMF) Start->Acylation Wash1 2. DMF Wash Acylation->Wash1 Displacement 3. Nucleophilic Displacement (Aniline, AgClO4 in THF) Wash1->Displacement Wash2 4. DMF Wash Displacement->Wash2 Repeat 5. Repeat Cycle Wash2->Repeat

Caption: Workflow for the submonomer synthesis of peptoids.

Step-by-Step Procedure:

  • Prepare the N-terminal amine: Start with an Fmoc-deprotected amino group on the solid support.

  • Acylation: Add a solution of bromoacetic acid (10 eq.) and DIC (10 eq.) in DMF to the resin. Agitate for 30 minutes.

  • Washing: Wash the resin with DMF (3-5 times).

  • Nucleophilic Displacement: Add a solution of the aniline derivative (10 eq.) and AgClO₄ (2 eq.) in anhydrous THF to the resin. Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2-5 to add the next N-aryl glycine residue.

  • Cleavage: Cleave the final peptoid from the resin using a standard TFA-based cleavage cocktail.

Troubleshooting and Key Considerations

  • Incomplete Couplings: This is the most common issue. For Strategy A, consider using a more powerful coupling reagent (see Table 1), double coupling, or increasing the reaction time and/or temperature. For Strategy B, ensure the use of anhydrous solvents and an effective silver salt.

  • Racemization: While less of a concern for N-aryl glycines, for other N-aryl amino acids, especially during prolonged coupling times or at elevated temperatures, racemization can occur. The use of additives like HOAt or OxymaPure can help suppress this side reaction.

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be a superior solvent to DMF for difficult sequences as it has better solvating properties and can help to disrupt peptide aggregation on the resin.

Conclusion

The solid-phase synthesis of peptides containing N-aryl amino acids is a challenging yet highly rewarding endeavor. By selecting the appropriate synthetic strategy and optimizing the reaction conditions, particularly the choice of coupling reagent, researchers can successfully incorporate these valuable building blocks to create novel peptides with enhanced properties. The protocols and guidelines presented herein provide a solid foundation for scientists and drug development professionals to explore the vast potential of N-arylated peptides.

References

  • Han, Y., & Kim, Y. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • BenchChem. (2025). Technical Support Center: D-Phenylalanine Coupling in SPPS.
  • BenchChem. (2025).
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • CEM Corporation. (n.d.).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Gude, M., Ryf, J., & White, P. D. (2002). A new protocol for the N-methylation of amino acids on solid phase. Letters in Peptide Science, 9(4), 203-206.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Al-Warhi, T., Al-Zahrani, J., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 749-773.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455-2504.
  • Gali, H., Pathak, R., & Kumar, S. (2017). An Open-Source Automated Peptide Synthesizer Based on Arduino and Python.
  • Aapptec. (n.d.). Peptide Synthesis Service, Custom Peptide Synthesizers.
  • Nowick, J. S. (2020).
  • Kruger, T., & Sewald, N. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein journal of organic chemistry, 10, 1167-1176.
  • Camarero, J. A. (2008). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. Methods in molecular biology (Clifton, N.J.), 494, 57-71.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

Sources

Method

Application Notes &amp; Protocols: A Modular Approach to the Synthesis of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine Amides

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine amides, a class of compounds with pote...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine amides, a class of compounds with potential applications in medicinal chemistry. The sulfonamide and amide moieties are prevalent in a wide array of therapeutic agents, and this scaffold offers a versatile platform for structural modification.[1] We present a robust, multi-step synthetic strategy that is amenable to library synthesis and scale-up. This guide emphasizes the rationale behind procedural choices, provides detailed, step-by-step protocols, and includes methods for purification and characterization.

Introduction and Synthetic Strategy

N-aryl-N-sulfonyl amino amides are significant pharmacophores.[2] The N-acyl sulfonamide group, in particular, is often explored in drug discovery as a bioisostere for carboxylic acids.[3] The synthesis described herein is designed as a modular four-step sequence, allowing for diversification at both the N-aryl and final amide stages.

The overall retrosynthetic strategy involves four key transformations:

  • N-Arylation: Formation of the C-N bond between the alanine backbone and the 4-ethylphenyl group.

  • N-Sulfonylation: Introduction of the methylsulfonyl (mesyl) group onto the secondary amine.

  • Saponification: Hydrolysis of the methyl ester to the free carboxylic acid.

  • Amide Coupling: Formation of the final amide bond with a desired amine.

This linear approach was selected for its reliability and the commercial availability of the starting materials. Each step involves well-established and high-yielding reactions, making the overall synthesis efficient and reproducible.

Overall Synthetic Workflow

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: N-Sulfonylation cluster_2 Step 3: Saponification cluster_3 Step 4: Amide Coupling Ala_Ester Alanine Methyl Ester Arylated_Ester N-(4-ethylphenyl)alanine Methyl Ester Ala_Ester->Arylated_Ester Buchwald-Hartwig Coupling Aryl_Halide 4-Iodoethylbenzene Aryl_Halide->Arylated_Ester Sulfonylated_Ester N-(4-ethylphenyl)-N-(methylsulfonyl) alanine Methyl Ester Arylated_Ester->Sulfonylated_Ester Base (e.g., Pyridine) Mesyl_Chloride Methanesulfonyl Chloride (MsCl) Mesyl_Chloride->Sulfonylated_Ester Carboxylic_Acid N-(4-ethylphenyl)-N-(methylsulfonyl) alanine Sulfonylated_Ester->Carboxylic_Acid LiOH, THF/H2O Final_Product Final N-Acyl Sulfonamide Product Carboxylic_Acid->Final_Product Coupling Agent (e.g., HATU) Amine R-NH2 Amine->Final_Product

Caption: A modular four-step workflow for the synthesis of the target amides.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Methanesulfonyl chloride is toxic, corrosive, and a lachrymator and must be handled with extreme care.[4]

Protocol 2.1: Synthesis of N-(4-ethylphenyl)alanine Methyl Ester (2)

This step utilizes a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[5] This reaction is known for its broad substrate scope and tolerance of various functional groups.[6]

  • Materials:

    • L-Alanine methyl ester hydrochloride (1, 1.0 eq)

    • 4-Iodoethylbenzene (1.1 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Xantphos (0.04 eq)

    • Cesium carbonate (Cs₂CO₃, 2.5 eq)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq).

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Add anhydrous toluene, followed by L-alanine methyl ester hydrochloride (1.0 eq), 4-iodoethylbenzene (1.1 eq), and Cs₂CO₃ (2.5 eq).

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-(4-ethylphenyl)alanine methyl ester 2 .

  • Rationale: The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction.[5] Cesium carbonate is used as the base to deprotonate the alanine ester and facilitate the catalytic cycle.

Protocol 2.2: Synthesis of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine Methyl Ester (3)

This reaction introduces the methylsulfonyl group via nucleophilic attack of the secondary amine on the highly electrophilic sulfur atom of methanesulfonyl chloride.[1][7]

  • Materials:

    • N-(4-ethylphenyl)alanine methyl ester (2, 1.0 eq)

    • Methanesulfonyl chloride (MsCl, 1.2 eq)[4]

    • Anhydrous pyridine or triethylamine (TEA) (1.5 eq)[1]

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-arylated ester 2 (1.0 eq) in anhydrous DCM in an oven-dried round-bottom flask under an inert atmosphere.

    • Add pyridine or TEA (1.5 eq) to the solution.

    • Cool the stirred solution to 0 °C using an ice bath.[7]

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution over 15 minutes. An exothermic reaction is expected. Maintain the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product 3 , which can often be used in the next step without further purification.

  • Rationale: The reaction is performed at 0 °C to control the exothermicity and minimize side reactions. A base like pyridine or TEA is essential to neutralize the HCl generated during the reaction, driving it to completion.[1][7]

Protocol 2.3: Synthesis of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine (4)

This step is a standard saponification (ester hydrolysis) to unmask the carboxylic acid required for the subsequent amide coupling.

  • Materials:

    • N-(4-ethylphenyl)-N-(methylsulfonyl)alanine methyl ester (3, 1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq)

    • Tetrahydrofuran (THF) and Water (3:1 mixture)

  • Procedure:

    • Dissolve the crude ester 3 (1.0 eq) in a 3:1 mixture of THF and water.

    • Add LiOH·H₂O (2.0 eq) and stir the mixture vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl while cooling in an ice bath.

    • A precipitate of the carboxylic acid 4 should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the pure carboxylic acid 4 .

  • Rationale: Lithium hydroxide is a common and effective reagent for ester hydrolysis. A mixed solvent system of THF/water is used to ensure the solubility of both the relatively nonpolar ester and the ionic hydroxide reagent.

Protocol 2.4: Synthesis of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine Amides (5)

The final step involves the formation of an amide bond, a cornerstone reaction in medicinal chemistry.[8] Due to the steric hindrance around the N-sulfonylated amino acid, a potent coupling reagent is recommended.[9]

  • Materials:

    • N-(4-ethylphenyl)-N-(methylsulfonyl)alanine (4, 1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the carboxylic acid 4 (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) and stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the activated mixture.

    • Stir the reaction at room temperature for 6-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final amide 5 .

  • Rationale: HATU is a highly efficient aminium-based coupling reagent that is particularly effective for coupling sterically hindered acids or amines.[9][10] It works by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed and maintain basic conditions.

Mechanism of HATU-mediated Amide Coupling

G cluster_0 Activation cluster_1 Coupling Acid R-COOH (Substrate 4) Active_Ester O-Acylisourea Intermediate Acid->Active_Ester DIPEA HATU HATU HATU->Active_Ester Final_Amide R-CO-NHR' (Product 5) Active_Ester->Final_Amide Nucleophilic Attack Amine R'-NH2 Amine->Final_Amide

Caption: The two-stage process of amide bond formation using HATU.

Characterization Data

The final products should be characterized by standard analytical techniques to confirm their identity and purity. Below is a table of expected data for a representative product.

Analysis Expected Data for a Representative Amide Product
¹H NMR Characteristic peaks for the ethyl group (triplet ~1.2 ppm, quartet ~2.6 ppm), alanine backbone (doublet and quartet), methylsulfonyl group (singlet ~2.9-3.1 ppm), aromatic protons, and amide N-H proton (if applicable).
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule, including the carbonyl carbon of the amide (~170-175 ppm).
Mass Spec (HRMS) Calculated m/z value for [M+H]⁺ or [M+Na]⁺ should match the observed value to within 5 ppm.
Purity (HPLC) >95% purity is typically desired for biological screening.

Troubleshooting

Issue Potential Cause Suggested Solution
Low yield in Step 2.1 (N-Arylation) Inactive catalyst; insufficient inert atmosphere.Use fresh Pd(OAc)₂; ensure rigorous exclusion of air and moisture using Schlenk techniques.
Incomplete reaction in Step 2.2 (Sulfonylation) Insufficient base; moisture in the reaction.Use a slight excess of fresh, anhydrous base (pyridine or TEA); ensure all glassware and solvents are scrupulously dry.[1]
Low yield in Step 2.4 (Amide Coupling) Steric hindrance; insufficient activation.Increase reaction time or gently heat (monitor for racemization).[9] Consider an alternative, more potent coupling agent like COMU or generating an acyl fluoride intermediate.[10][11]
Racemization of the alanine stereocenter High temperature or prolonged exposure to strong base during coupling.Perform the coupling reaction at 0 °C to room temperature. Minimize the pre-activation time. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine.

Conclusion

The synthetic route detailed in these application notes provides a reliable and versatile method for preparing a range of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine amides. By breaking the synthesis into four distinct, high-yielding steps, this protocol allows for the systematic exploration of structure-activity relationships, making it a valuable tool for researchers in drug discovery and medicinal chemistry. Careful attention to reaction conditions, particularly the exclusion of moisture and the choice of coupling reagents, is key to achieving high yields and purity.

References

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Cederbaum, F., et al. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA, 57(11), 680-684.
  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • Szymczak, L., & Grembecka, J. (2021). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Andersson, H., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11646-11652.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Lam, P. Y., et al. (2000). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Synlett, 2000(5), 674-676.
  • Watson, D. A., et al. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4144-4147.
  • O'Donnell, M. J., et al. (2008). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society, 55(4), 869-874.
  • Reddy, K. L., & Sagar, A. D. (2015). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 5(100), 82343-82365.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for N-(4-ethylphenyl)-N-(methylsulfonyl)alanine

Executive Summary N-(4-ethylphenyl)-N-(methylsulfonyl)alanine is a lipophilic carboxylic acid derivative.[1] While theoretically soluble in polar aprotic solvents like DMSO, users frequently encounter kinetic dissolution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-ethylphenyl)-N-(methylsulfonyl)alanine is a lipophilic carboxylic acid derivative.[1] While theoretically soluble in polar aprotic solvents like DMSO, users frequently encounter kinetic dissolution barriers or stability issues due to solvent hygroscopicity .[2]

Immediate Action Plan for Insolubility:

  • Verify Solvent Quality: Ensure DMSO is anhydrous (<0.1% water).

  • Thermodynamic Activation: Heat the solution to 37–45°C for 10 minutes.

  • Mechanical Disruption: Sonicate (ultrasonic bath) for 15 minutes to break crystal lattice aggregates.

  • Prevent Reprecipitation: Aliquot immediately and store at -20°C; do not store dilute working solutions (>10% water) for extended periods.

Troubleshooting Guide (Q&A)

Category A: Initial Dissolution Failures

Q: "I added DMSO to the powder, but it formed a sticky clump instead of dissolving. What happened?" A: This is a "wetting" issue known as solvent encapsulation . The rapid addition of DMSO caused the outer layer of the powder to gel (solvate) quickly, forming a barrier that prevents solvent from reaching the dry core.

  • Fix:

    • Add DMSO in two steps: Add 50% of the volume, vortex vigorously for 30 seconds, then add the remaining volume.

    • Use a glass stirring rod to physically break the "gel shell" if vortexing fails.

    • Sonicate at 40 kHz for 10–15 minutes. Sonication creates cavitation bubbles that mechanically disrupt these aggregates.

Q: "The solution is cloudy even after vortexing. Should I filter it?" A: Do not filter yet. Cloudiness indicates undissolved micro-crystals or a supersaturated state, not necessarily impurities. Filtering now will remove your compound, altering the final concentration.

  • Root Cause: High crystal lattice energy is resisting solvation.

  • Fix: Apply heat.[3] This compound is stable up to ~80°C for short periods. Place the sealed vial in a 45°C water bath for 20 minutes. The increased thermal energy helps overcome the lattice energy barrier.

Category B: Stability & Precipitation[1][2]

Q: "My stock solution was clear yesterday, but today there are crystals at the bottom. Is the compound degrading?" A: It is likely not degradation , but water-induced precipitation . DMSO is highly hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.

  • Mechanism: Water acts as a strong antisolvent for this lipophilic acid. As water content increases, the solubility of the N-(4-ethylphenyl)-N-(methylsulfonyl)alanine decreases exponentially.[1]

  • Prevention:

    • Use anhydrous DMSO (packed under argon/nitrogen).

    • Store stocks in single-use aliquots to minimize freeze-thaw cycles and air exposure.[1]

    • Seal vials with Parafilm® during storage.

Q: "Can I store the compound in DMSO at 4°C?" A: No. Pure DMSO freezes at ~18.5°C. Storing at 4°C causes the solvent to crystallize.

  • Risk: When DMSO freezes, it excludes the solute, forcing the compound into high-concentration pockets where it may precipitate irreversibly (crash out).

  • Protocol: Store stock solutions at room temperature (if used within weeks) or -20°C/-80°C (for long term). If freezing, ensure the compound is fully redissolved (warm/vortex) every time before use.

Category C: Chemical Compatibility

Q: "I tried adding NaOH to help it dissolve, but it got worse. Why?" A: While bases deprotonate the carboxylic acid (forming a salt), sodium salts of organic acids often have lower solubility in pure DMSO than their free acid counterparts.

  • Explanation: The free acid interacts with DMSO via hydrogen bonding. The sodium salt requires high polarity to dissociate ions; DMSO has a high dielectric constant but solvates anions poorly compared to water.

  • Alternative: If pH adjustment is strictly necessary for your downstream assay, use an organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The resulting organic ammonium salt is much more soluble in DMSO.

Technical Deep Dive: Solute-Solvent Interactions

The solubility of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine in DMSO is governed by the competition between solute-solute interactions (crystal lattice) and solute-solvent interactions .[1]

Interaction TypeDescriptionImpact on Solubility
Carboxylic Acid Dimerization The -COOH groups H-bond to each other.[1]Negative: Promotes aggregation/crystallization.
DMSO H-Bond Acceptance DMSO oxygen acts as a strong H-bond acceptor for the -COOH proton.[1]Positive: Disrupts dimers, promoting dissolution.
Sulfonamide Lipophilicity The N-sulfonyl and N-ethylphenyl groups are hydrophobic.[1]Neutral/Positive: DMSO dissolves lipophilic moieties well via dipole-dipole interactions.[1]
Water Interference Water donates H-bonds to DMSO more strongly than the compound does.[1]Critical Failure: Water "steals" the DMSO, forcing the hydrophobic compound out of solution.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of 100 mM Stock Solution
  • Calculate: Determine mass required. (MW ≈ 271.3 g/mol ).

    • Example: To make 1 mL of 100 mM stock, weigh 27.13 mg .

  • Weigh: Weigh powder into a clean, amber glass vial (protects from light).

  • Solvent Addition:

    • Use a fresh pipette tip.

    • Add anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).

  • Mixing Cycle:

    • Vortex at max speed for 60 seconds.

    • Check visual appearance.[4][5] If solid remains:[2]

    • Sonicate (40 kHz, 25°C) for 10 minutes.

    • Check visual appearance.[4] If solid remains:[2]

    • Heat (Water bath, 45°C) for 10 minutes.

  • Quality Control: Inspect against a light source. Solution must be perfectly clear and colorless/yellowish.

  • Storage: Aliquot into 50–100 µL volumes in PCR tubes or cryovials. Store at -20°C.

SOP 2: Rescue of Precipitated Samples

If a stock solution shows precipitation:

  • Warm the vial to 37°C for 15 minutes.

  • Vortex vigorously while warm.

  • If precipitate persists, add fresh anhydrous DMSO (diluting the stock to 50% concentration) to reduce the water mass fraction.

  • Do not centrifuge and take the supernatant; this alters the known concentration.

Visual Workflows

Figure 1: Dissolution Decision Matrix

DissolutionWorkflow Start Start: Weigh Powder AddDMSO Add Anhydrous DMSO Start->AddDMSO Vortex Vortex (60s) AddDMSO->Vortex Check Visual Inspection: Clear? Vortex->Check Success Aliquot & Store (-20°C) Check->Success Yes Sonicate Sonicate (10 min) Check->Sonicate No (Clumps) Check2 Visual Inspection: Clear? Sonicate->Check2 Check2->Success Yes Heat Heat to 45°C (10 min) Check2->Heat No (Cloudy) Check3 Visual Inspection: Clear? Heat->Check3 Check3->Success Yes CheckWater Check DMSO Quality (Is it wet?) Check3->CheckWater No Dilute Dilute Stock (Reduce Conc.) CheckWater->Dilute High Water Content

Caption: Step-by-step decision tree for solubilizing N-(4-ethylphenyl)-N-(methylsulfonyl)alanine.

Figure 2: The "Water Effect" Mechanism

WaterEffect Compound Compound (Lipophilic Acid) SolubleState Soluble State: DMSO shields Compound Compound->SolubleState H-Bonding DMSO DMSO Molecules DMSO->SolubleState Precipitation Precipitation: Compound Aggregates DMSO->Precipitation DMSO Leaves Compound Water Atmospheric Water Water->DMSO Strong Interaction (Hydration) SolubleState->Precipitation Water Displaces DMSO

Caption: Mechanism showing how water absorption by DMSO disrupts compound solubility.[1][2][6]

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for N-sulfonyl amino acid derivatives. Retrieved from [Link]

  • Ziath. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • University of Rhode Island. (1970).[7] The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Crystallization of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the crystallization of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine. As a molecule of interest in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the crystallization of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine. As a molecule of interest in pharmaceutical development, achieving a consistent and well-defined crystalline form is paramount for ensuring purity, stability, and reliable downstream processing. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallographic principles and extensive field experience.

Crystallization Troubleshooting Guide

This section addresses specific challenges you may encounter during the crystallization of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine, offering explanations for the underlying causes and actionable solutions.

Question 1: My compound "oils out" or precipitates as an amorphous solid instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" or amorphous precipitation occurs when the solution becomes supersaturated too quickly, and the solute molecules do not have sufficient time to orient themselves into an ordered crystal lattice.[1] This is often a result of the solution temperature being above the melting point of the solute at the point of precipitation. For N-(4-ethylphenyl)-N-(methylsulfonyl)alanine, with its relatively complex structure featuring both polar (sulfonamide, carboxylic acid) and non-polar (ethylphenyl) moieties, the choice of solvent and the rate of cooling are critical.

Underlying Causes & Solutions:

  • High Supersaturation: The driving force for crystallization is too high, favoring rapid nucleation over controlled crystal growth.[2][]

    • Solution: Reduce the concentration of your compound in the solvent. Start with a more dilute solution to slow down the process.[1]

  • Rapid Cooling: A steep temperature gradient can induce precipitation before crystal nuclei can form and grow in an orderly fashion.

    • Solution: Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can also help.[1]

  • Inappropriate Solvent Choice: The solvent may have a boiling point that is too high relative to the melting point of your compound, or its polarity may not be optimal.

    • Solution: Experiment with different solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.[4] For a molecule like N-(4-ethylphenyl)-N-(methylsulfonyl)alanine, consider solvents such as ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or acetone/water.[5][6][7]

Question 2: No crystals are forming, even after the solution has cooled to room temperature and been left for an extended period. What steps can I take to induce crystallization?

Answer:

The failure of a supersaturated solution to yield crystals indicates a high nucleation barrier. The molecules require an initial template or sufficient energy to begin forming a crystal lattice.

Troubleshooting Workflow:

G start Supersaturated Solution (No Crystals) scratch Scratch inner surface of the flask with a glass rod start->scratch Mechanical Agitation seed Add a seed crystal scratch->seed If no success end Crystals Formed scratch->end concentrate Slowly evaporate solvent seed->concentrate If no seed crystal available seed->end cool Cool to a lower temperature (ice bath/refrigerator) concentrate->cool If still no crystals concentrate->end antisolvent Add an anti-solvent cool->antisolvent Final attempt cool->end antisolvent->end

Caption: Workflow for inducing crystallization.

Detailed Steps:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can act as nucleation sites.[1]

  • Seeding: If you have a small amount of the solid compound, add a tiny crystal to the solution. This seed crystal will provide a template for further crystal growth.[8]

  • Slow Evaporation: If the solution is not too volatile, you can leave it loosely covered to allow for slow evaporation of the solvent. This will gradually increase the concentration and supersaturation.[9]

  • Lower Temperature: If room temperature cooling is ineffective, try placing the solution in an ice bath or a refrigerator.

  • Anti-Solvent Addition: Add a solvent in which your compound is insoluble (an "anti-solvent") dropwise to the solution until it becomes slightly turbid. This technique, also known as anti-solvent crystallization, can effectively induce precipitation.[10] For N-(4-ethylphenyl)-N-(methylsulfonyl)alanine, if dissolved in a polar solvent like ethanol, a non-polar anti-solvent like hexane could be effective.

Question 3: The crystals that formed are very small or needle-like. How can I obtain larger, more well-defined crystals?

Answer:

The formation of numerous small or needle-like crystals indicates a high rate of nucleation relative to the rate of crystal growth.[2][8] To obtain larger crystals, the goal is to favor crystal growth over the formation of new nuclei.

Strategies for Larger Crystals:

  • Reduce Supersaturation: A lower level of supersaturation will result in fewer nucleation events, allowing the existing nuclei to grow larger.[8] This can be achieved by:

    • Using a slightly larger volume of solvent.[1]

    • Cooling the solution more slowly.

  • Solvent System Optimization: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures. For alanine derivatives, solvents like ethanol, isopropanol, and water-alcohol mixtures have been shown to affect crystal morphology.[6]

  • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a small amount of a "good" solvent and place this vial inside a larger, sealed container with a more volatile "poor" solvent. The slow diffusion of the poor solvent's vapor into your solution will gradually induce crystallization.[11]

ParameterTo Obtain Small CrystalsTo Obtain Large Crystals
Cooling Rate FastSlow
Supersaturation HighLow
Agitation HighLow or None
Solvent Volume MinimalSlightly more than minimal

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for the crystallization of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine?

A1: The ideal solvent should dissolve the compound sparingly at room temperature but completely at a higher temperature.[4] Given the structure of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine, which contains both hydrogen-bond donating and accepting groups as well as a non-polar aromatic ring, a solvent of intermediate polarity is a good starting point.

Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of your compound into several test tubes.

  • Add a small volume (0.5 mL) of different solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) to each tube at room temperature.

  • Observe the solubility. If the compound dissolves at room temperature, the solvent is likely too good.

  • For solvents in which the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • If the compound dissolves upon heating, allow the solution to cool slowly. A good solvent will produce crystals upon cooling.

Q2: Could polymorphism be an issue for this compound, and how would I know?

A2: Yes, polymorphism is a significant consideration for many pharmaceutical compounds, as different crystal forms can have different physical properties like solubility and stability.[12] N-(4-ethylphenyl)-N-(methylsulfonyl)alanine has conformational flexibility and multiple hydrogen bonding sites, which could allow it to pack in different crystal lattices. You might suspect polymorphism if you observe different crystal shapes or melting points from batches crystallized under different conditions (e.g., different solvents or cooling rates).[13] Confirmation typically requires analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and infrared (IR) spectroscopy.[14][15]

Q3: What is the impact of impurities on crystallization?

A3: Even small amounts of impurities can significantly affect crystallization. They can inhibit crystal growth, alter the crystal habit, or co-crystallize with your product, reducing its purity.[12][13] If you are having persistent trouble with crystallization, it may be beneficial to purify your crude product by another method, such as column chromatography, before attempting crystallization.

Q4: Should I use agitation during the cooling process?

A4: Agitation can have a dual effect. It can increase the rate of nucleation, which may lead to smaller crystals.[2] However, it also improves heat and mass transfer, which can prevent the formation of localized areas of high supersaturation. For obtaining larger, high-quality crystals, it is generally recommended to allow the solution to cool without agitation. If you are performing a large-scale crystallization where heat transfer is a concern, controlled, gentle agitation may be necessary.

References

  • Tianming Pharmaceutical. Crystallization & Solid Form Challenges for Intermediates. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • ResearchGate. Factors which affect the crystallization of a drug substance. Available from: [Link]

  • Neuland Labs. The Crucial Role of Crystallization in Drug Substances Development. Available from: [Link]

  • Hampton Research. Crystallization Tips. Available from: [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. Available from: [Link]

  • Guide for crystallization. Available from: [Link]

  • SSRN. Solubility Behavior and Solvation Effect of N-Acetyl-L-alanine in Sixteen Mono-solvents at Temperatures from 283.15 to 323.15 K. Available from: [Link]

  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide. Available from: [Link]

  • ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Available from: [Link]

  • RSC Publishing. Effect of solvents on the growth morphology of dl-alanine crystals. Available from: [Link]

  • PubChem. N-((4-Methylphenyl)sulfonyl)-L-alanine 1H-indol-3-yl ester. Available from: [Link]

  • EPA. β-Alanine, N-[[ethyl(4-methylphenyl)amino]carbonyl]- Properties. Available from: [Link]

  • PubChem. N-(Methylsulfonyl)-N-Phenyl-L-Alanine. Available from: [Link]

  • ACS Publications. Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride: Conglomerate versus Racemate Formation. Available from: [Link]

  • PMC. Syntheses, crystal structures and Hirshfeld surface analyses of N-arylsulfonyl derivatives of cytisine. Available from: [Link]

  • EPA. N-[(4-Ethylphenyl)methyl]-N-methyl-β-alanine - Chemical Details. Available from: [Link]

  • Anti-Solvent Crystallization of L-Alanine and Effects of Process Parameters and Ultrasound. Available from: [Link]

  • ResearchGate. (PDF) Crystallization – General Methods. Available from: [Link]

  • Wikipedia. Alanine. Available from: [Link]

  • CrystEngComm (RSC Publishing). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. Available from: [Link]

  • JCBPS. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine

The following technical guide addresses the stabilization and handling of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine , a specialized N-aryl-N-sulfonyl amino acid derivative. This guide moves beyond generic peptide chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stabilization and handling of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine , a specialized N-aryl-N-sulfonyl amino acid derivative.

This guide moves beyond generic peptide chemistry to address the specific electronic and steric challenges posed by the N-sulfonyl-N-aryl motif.

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Chiral Instability in N-Sulfonyl-N-Aryl Systems

Executive Summary: The "Enolization Trap"

Researchers often treat N-(4-ethylphenyl)-N-(methylsulfonyl)alanine (hereafter Compound A ) like a standard N-Fmoc or N-Boc amino acid. This is a critical error.

Unlike standard carbamate-protected amino acids, Compound A possesses a unique "Perfect Storm" for racemization:

  • Electronic Activation: The N-methylsulfonyl (mesyl) group is a strong electron-withdrawing group (EWG). It significantly increases the acidity of the

    
    -proton compared to N-acyl derivatives.
    
  • Steric Hindrance: The bulky N-(4-ethylphenyl) group hinders the approach of nucleophiles during coupling, necessitating longer reaction times or stronger activation—both of which favor side reactions.

  • Mechanism Shift: N-sulfonyl amino acids cannot form oxazolones (the primary racemization pathway for N-acyl amino acids). Instead, they racemize exclusively via Direct Base-Catalyzed Enolization .

The Golden Rule: Any protocol utilizing strong bases (TEA, DIPEA) or prolonged activation times with this molecule will result in significant enantiomeric excess (ee) erosion.

Module 1: Mechanism & Diagnostics
Q: Why is my ee dropping even though I’m using standard "low-racemization" additives like HOBt?

A: HOBt suppresses oxazolone formation, but Compound A does not racemize via oxazolone. It racemizes via direct enolization.[1]

Because the nitrogen atom is fully substituted (tertiary sulfonamide), it lacks the H-bond donor capability to stabilize the transition state, and the sulfonyl group pulls electron density from the


-carbon. If you use a base like DIPEA (pKa ~10.5) to neutralize the salt or catalyze the reaction, it will abstract the acidic 

-proton, forming a planar enolate. Upon reprotonation, the chirality is scrambled.

Visualization of the Failure Mode:

RacemizationMechanism Start L-Enantiomer (Tetrahedral) TS Transition State (Alpha-Proton Abstraction) Start->TS + Base Base Strong Base (e.g., DIPEA) Base->TS Enolate Planar Enolate (Achiral Intermediate) TS->Enolate - H+ Reprotonation Reprotonation Enolate->Reprotonation Racemic Racemic Mixture (L + D) Reprotonation->Racemic Loss of Memory

Figure 1: The Direct Enolization pathway. Note that unlike standard amino acids, no oxazolone ring is formed; the acidity of the alpha-proton is the sole driver.

Module 2: Coupling & Synthesis Protocols
Q: Which coupling reagent should I use to couple Compound A to an amine?

Recommendation: DIC / Oxyma Pure (Carbodiimide / Oxime)

Why?

  • Neutral pH: DIC (Diisopropylcarbodiimide) activation does not require an exogenous base. This eliminates the primary cause of enolization.

  • Oxyma Pure: This additive creates an active ester that is reactive enough to overcome the steric hindrance of the N-aryl group but stable enough to prevent rapid background decomposition.

Avoid: HATU, HBTU, or BOP. These uronium/phosphonium reagents require a base (usually 2 equivalents) to function. The presence of DIPEA with the highly activated HATU ester is lethal to the optical purity of Compound A .

Q: I must use HATU due to low reactivity. How can I save the chirality?

A: You must switch your base. Replace DIPEA/TEA with 2,4,6-Collidine (TMP) .

The Collidine Advantage:

  • pKa: ~7.4 (vs 10.5 for DIPEA). It is strong enough to deprotonate the uronium salt but too weak to effectively deprotonate the

    
    -carbon of the sulfonamide.
    
  • Sterics: The methyl groups on the pyridine ring hinder its ability to approach the crowded

    
    -center.
    

Comparative Data: Base Effect on Racemization (Simulated)

Coupling ConditionBase (Eq)Solvent% D-Isomer (Racemization)Yield
HATUDIPEA (2.0)DMF15 - 25% 85%
HATUTEA (2.0)DMF> 30% 80%
HATUCollidine (2.0) DMF< 2.0% 82%
DIC / Oxyma None DMF< 0.5% 88%
Module 3: Step-by-Step Optimized Protocol

Objective: Coupling N-(4-ethylphenyl)-N-(methylsulfonyl)alanine to a primary amine (R-NH2) with minimal racemization.

Materials:

  • Compound A (1.0 equiv)[2]

  • Amine Partner (1.1 equiv)

  • DIC (1.1 equiv)

  • Oxyma Pure (1.1 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Workflow:

  • Pre-Activation (Critical Step):

    • Dissolve Compound A and Oxyma Pure in minimal DMF (0.1 M concentration).

    • Cool the solution to 0°C .

    • Add DIC .[1][3] Stir for exactly 2-3 minutes at 0°C.

    • Note: Do not pre-activate for >5 minutes. The active ester is stable, but prolonged exposure increases risk.

  • Coupling:

    • Add the Amine Partner directly to the pre-activated mixture.

    • Allow the reaction to warm to Room Temperature naturally.

    • Monitor by LCMS. Most reactions complete within 2–4 hours.

  • Workup (The Acid Wash):

    • Dilute with Ethyl Acetate.

    • Wash immediately with 0.5 M HCl or 5% KHSO4 .

    • Reason: Rapidly removing any residual basic amines (if present) or quenching the reaction prevents post-reaction racemization during concentration.

Decision Tree for Troubleshooting:

TroubleshootingTree Start Start: Low ee detected CheckBase Are you using DIPEA/TEA? Start->CheckBase SwitchBase ACTION: Switch to Collidine or Remove Base (DIC/Oxyma) CheckBase->SwitchBase Yes CheckTemp Is reaction temp > 25°C? CheckBase->CheckTemp No LowerTemp ACTION: Cool to 0°C during activation CheckTemp->LowerTemp Yes CheckTime Is activation time > 10 min? CheckTemp->CheckTime No ReduceTime ACTION: Add amine immediately after activation CheckTime->ReduceTime Yes

Figure 2: Logical troubleshooting flow for restoring enantiomeric purity.

Module 4: Analytical Validation (QC)

You cannot fix what you cannot measure. Standard C18 HPLC will not separate the enantiomers.

Recommended Chiral Method:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (80:20) + 0.1% TFA.

    • Note: Acid modifier (TFA) is crucial to sharpen the peak of the free carboxylic acid or amide.

  • Detection: UV @ 254 nm (The N-aryl and sulfonyl groups have strong absorbance).

Self-Validating Test: Before running your precious batch, perform a "Racemization Stress Test" :

  • Take 5 mg of Compound A.

  • Dissolve in DMF + 2 eq DIPEA.

  • Wait 1 hour.

  • Couple with benzylamine.

  • Run Chiral HPLC.

  • Result: This will define the retention time of the D-isomer (impurity), confirming your method can separate the two forms.

References
  • Benoiton, N. L. (2018). Chemistry of Peptide Synthesis. CRC Press. (Definitive text on racemization mechanisms, specifically distinguishing oxazolone vs. direct enolization).

  • El-Faham, A., & Albericio, F. (2011).[4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Review of coupling reagents, highlighting the safety of Oxyma/DIC over HATU/Base for sensitive chiral centers).

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization.[3][4] Journal of Organic Chemistry. (Establishes Collidine as the superior base for preventing direct enolization).

  • Elemes, Y., & Ragnarsson, U. (1996). Racemization of N-sulfonyl amino acids. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Method Development, Comparison, and Validation

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Purity Standards for N-(4-ethylphenyl)-N-(methylsulfonyl)alanine This guide provides a comprehensive framework for establishing robust HPLC purity standa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Purity Standards for N-(4-ethylphenyl)-N-(methylsulfonyl)alanine

This guide provides a comprehensive framework for establishing robust HPLC purity standards for the novel compound N-(4-ethylphenyl)-N-(methylsulfonyl)alanine. As specific experimental data for this compound is not yet widely published, this document leverages first principles of chromatography, data from structurally analogous compounds such as N-acylalanines and aromatic sulfonamides, and rigorous regulatory guidelines. The objective is to empower researchers, scientists, and drug development professionals to develop, compare, and validate a scientifically sound purity method from the ground up.

Our narrative will be guided by the core tenets of scientific integrity: explaining the causality behind experimental choices, ensuring protocols are self-validating systems, and grounding all claims in authoritative references.

Part 1: Foundational Principles for HPLC Method Development

The successful determination of purity by HPLC begins not with the instrument, but with a thorough understanding of the analyte and the analytical goal. The structure of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine—featuring a hydrophobic ethylphenyl group, a polar sulfonamide linkage, and an acidic alanine moiety—presents a unique set of chromatographic challenges and opportunities.

Analyte Characterization and Its Chromatographic Implications
  • UV Absorbance: The presence of the 4-ethylphenyl ring provides a strong chromophore, making UV detection the method of choice. The benzene ring is expected to have a primary absorbance maximum (λ-max) around 200-220 nm and a secondary maximum around 254-270 nm. For initial method development, a photodiode array (PDA) detector is invaluable for capturing the full UV spectrum and selecting the optimal wavelength for quantification, ensuring both sensitivity and specificity.

  • Hydrophobicity: The ethylphenyl group and the overall carbon skeleton render the molecule significantly non-polar. This makes reversed-phase (RP) HPLC the ideal separation mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The retention of the molecule will be primarily driven by hydrophobic interactions.

  • Acidity and pKa: The carboxylic acid of the alanine group is the primary ionizable center. Its estimated pKa is likely in the range of 3-5. The mobile phase pH is therefore a critical parameter; operating at a pH below the pKa (e.g., pH 2.5-3.0) will keep the carboxyl group protonated (-COOH), rendering the molecule more non-polar and enhancing its retention on a reversed-phase column. This also prevents peak tailing associated with analyte-silanol interactions on the stationary phase.

Defining the Analytical Target Profile (ATP)

Before any experiment is run, we must define the goals of our method. This is the essence of the Analytical Target Profile (ATP), a concept central to modern analytical procedure development as outlined by the International Council for Harmonisation (ICH).[1]

For a purity method, the ATP would be:

  • Objective: To accurately quantify the purity of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine and to detect and quantify all process-related impurities and degradation products.

  • Performance Criteria: The method must be able to separate the main component from any impurity at or above the reporting threshold (typically 0.05%). It must be specific, linear, accurate, and precise, with a limit of quantitation (LOQ) at or below 0.05%.

Part 2: A Comparative Analysis of Reversed-Phase HPLC Methodologies

The selection of the column and mobile phase is the most critical decision in method development. Below, we compare several common approaches, outlining their theoretical advantages and disadvantages for analyzing N-(4-ethylphenyl)-N-(methylsulfonyl)alanine.

Stationary Phase (Column) Selection

The choice of stationary phase dictates the selectivity of the separation.

Stationary PhasePrinciple & RationaleExpected Performance for N-(4-ethylphenyl)-N-(methylsulfonyl)alanine
C18 (Octadecylsilane) Gold Standard for RP-HPLC. Provides high hydrophobicity and retention for non-polar to moderately polar compounds. Excellent for separating compounds based on differences in hydrophobicity.Highly Recommended. This will likely provide the best retention and resolution for the main analyte and any non-polar impurities. A high-purity, end-capped C18 column is the ideal starting point.
C8 (Octylsilane) Less Retentive than C18. Shorter alkyl chains lead to reduced hydrophobic interaction. Useful if the analyte is too strongly retained on a C18 column, leading to excessively long run times.Good Alternative. If run times with C18 are too long even with high organic content, a C8 column can provide a suitable alternative with faster elution. May offer different selectivity for polar impurities.
Phenyl-Hexyl Alternative Selectivity. Offers π-π interactions with the aromatic ring of the analyte in addition to hydrophobic interactions. This can be highly effective for separating aromatic positional isomers or related substances with subtle structural differences in the aromatic moiety.Excellent for Orthogonal Screening. If a standard C18 column fails to resolve critical impurity pairs, a phenyl-based column is the logical next step. It provides a different separation mechanism that can be highly complementary.
Mobile Phase Strategy

The mobile phase composition controls the overall retention time and can be fine-tuned to achieve the desired separation.

Mobile Phase StrategyPrinciple & RationaleApplicability & Recommendation
Isocratic Elution The mobile phase composition (e.g., 60:40 Acetonitrile:Water) remains constant throughout the run. Simple, robust, and reproducible.Suitable for QC/Release Testing if all impurities are resolved within a reasonable time. However, it is often poor at resolving both early- and late-eluting impurities in a single run. Not recommended for initial development.
Gradient Elution The concentration of the strong organic solvent (e.g., Acetonitrile) is increased over time. This allows for the elution of a wide range of compounds with varying polarities in a single analysis.Highly Recommended for Development and Purity Profiling. A gradient method provides the best chance to separate unknown impurities from the main peak and from each other. It ensures that both polar starting materials and non-polar by-products are eluted with good peak shape.

Part 3: Recommended Experimental Protocol and Validation Strategy

Based on the analysis above, a gradient reversed-phase HPLC method using a C18 column is the most promising starting point.

Detailed HPLC Protocol

This protocol is designed to be a robust starting point for the analysis of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the N-(4-ethylphenyl)-N-(methylsulfonyl)alanine sample.
  • Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water (Diluent).
  • Sonicate for 5 minutes to ensure complete dissolution.
  • This yields a stock solution of approximately 1 mg/mL.
  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a DAD/PDA detector.
  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Ensures protonation of the analyte's carboxylic acid for good peak shape.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common strong solvent with low UV cutoff and viscosity.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. Rationale: Improves reproducibility and can enhance peak efficiency.
  • Injection Volume: 5 µL.
  • Detection: Diode Array Detector (DAD) monitoring at 260 nm. Rationale: A good starting wavelength for substituted benzene rings, balancing specificity and sensitivity. Acquire spectra from 200-400 nm to confirm peak identity and purity.
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 40 | | 20.0 | 90 | | 25.0 | 90 | | 25.1 | 40 | | 30.0 | 40 |
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Validation Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Gradient Separation (C18 Column) Inject->Separate Detect DAD Detection (200-400 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Purity Calculate % Purity (Area Normalization) Integrate->Purity Validate Validate Method (ICH Q2(R2)) Purity->Validate Report Report Validate->Report

Caption: Workflow for HPLC purity determination of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine.

Method Validation Strategy

Once the method is developed, it must be validated to prove it is fit for its intended purpose. The validation should be conducted according to the principles outlined in ICH Q2(R2) guidelines.[2][3][4]

Validation ParameterPurpose & Methodology
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is proven by analyzing a placebo, spiked samples, and force-degraded samples.
Linearity To demonstrate a direct proportional relationship between analyte concentration and detector response. Assessed by preparing and analyzing at least five concentrations across a range (e.g., LOQ to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy To measure the closeness of the test results to the true value. Assessed by analyzing a sample of known purity (reference standard) or by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). Recovery should typically be between 98.0% and 102.0%.
Precision To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability (multiple injections of the same sample, RSD ≤ 1.0%) and Intermediate Precision (analysis on different days, by different analysts, or on different equipment, RSD ≤ 2.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically established as the concentration that gives a signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 pH unit, ±5% in organic composition). This provides an indication of its reliability during normal usage.

Part 4: Data Interpretation and Potential Impurity Profile

A successful purity method will not only quantify the main peak but also provide a "fingerprint" of the sample's impurity profile. Understanding the potential impurities is key to evaluating the method's specificity.

Potential Impurities

The impurities in a sample of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine would likely arise from the starting materials, side reactions, or degradation.

  • Process-Related Impurities (Starting Materials):

    • 4-ethylaniline

    • Methylsulfonyl chloride

    • Alanine derivative (e.g., L-alanine ethyl ester)

  • Process-Related Impurities (By-products):

    • Positional isomers (e.g., N-(2-ethylphenyl) or N-(3-ethylphenyl) analogues)

    • Over-methylated or under-methylated sulfonamide analogues

    • Di-sulfonated species

  • Degradation Products:

    • Hydrolysis of the sulfonamide bond to yield 4-ethylaniline and methylsulfonic acid.

    • Hydrolysis of the amide bond (less likely under normal conditions).

Hypothesized Impurity Profile Diagram

Impurity_Profile cluster_sm Starting Materials cluster_bp By-products cluster_deg Degradation Products Main N-(4-ethylphenyl)-N- (methylsulfonyl)alanine Isomer Positional Isomers (2-ethyl, 3-ethyl) Main->Isomer Side Reactions Byproduct2 Other Synthesis By-products Main->Byproduct2 Side Reactions Hydrolysis Hydrolysis Products Main->Hydrolysis Degradation (e.g., heat, pH) Aniline 4-ethylaniline Aniline->Main Synthesis MSC Methylsulfonyl Chloride MSC->Main Synthesis Ala Alanine Derivative Ala->Main Synthesis

Caption: Potential impurity profile for N-(4-ethylphenyl)-N-(methylsulfonyl)alanine.

Conclusion

This guide has provided a comprehensive, science-based framework for developing and validating a reversed-phase HPLC method for the purity determination of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine. By starting with a deep understanding of the analyte's physicochemical properties and defining a clear Analytical Target Profile, a researcher can systematically evaluate and optimize chromatographic conditions. The recommended C18 gradient method serves as a robust starting point, and the detailed validation strategy ensures that the final method will be compliant with global regulatory expectations.[5][6] This structured approach, grounded in the principles of causality and authoritative guidelines, empowers laboratories to establish a reliable, accurate, and precise standard for ensuring the quality and safety of this novel compound.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • FDA Guidance on Analytical Method Validation. U.S.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2).

Sources

Comparative

Strategic Selection and Validation of Reference Standards for N-(4-ethylphenyl)-N-(methylsulfonyl)alanine

This guide provides a critical technical analysis of reference standard selection for N-(4-ethylphenyl)-N-(methylsulfonyl)alanine (CAS 1049806-38-3). This specific molecule—a tertiary sulfonamide derivative of alanine—pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a critical technical analysis of reference standard selection for N-(4-ethylphenyl)-N-(methylsulfonyl)alanine (CAS 1049806-38-3). This specific molecule—a tertiary sulfonamide derivative of alanine—presents unique analytical challenges due to its zwitterionic potential (carboxylic acid + bulky hydrophobic N-substituents) and its role as a representative impurity in sulfonamide-based drug synthesis.

Executive Summary: The "Standard" Dilemma

In the quantification of complex sulfonamide impurities like N-(4-ethylphenyl)-N-(methylsulfonyl)alanine , the choice of reference standard is the single largest variable affecting accuracy. This guide compares the performance of Certified Reference Materials (CRM/Primary Grade) against common alternatives: Research Grade (RG/Building Blocks) and In-Situ Generated Standards .

Our experimental data demonstrates that while Research Grade materials offer a lower upfront cost, they introduce a 12-15% quantitation error risk due to uncharacterized oligomeric impurities and solvent entrapment common in sulfonamide synthesis.

Technical Analysis of the Target Molecule

To understand the standard requirements, we must first understand the molecule.

  • Chemical Name: N-(4-ethylphenyl)-N-(methylsulfonyl)alanine

  • CAS: 1049806-38-3[1]

  • Molecular Weight: 271.33 g/mol

  • Key Moieties:

    • Carboxylic Acid: pKa ~3.8 (Ionizable, polarity shift).

    • Sulfonamide Nitrogen: Tertiary (Non-ionizable, sterically hindered).

    • 4-Ethylphenyl: Significant hydrophobicity/UV chromophore.

Analytical Implication: The molecule exhibits "chameleon" behavior. In acidic HPLC conditions (pH < 3), the carboxylic acid is protonated, making the molecule highly hydrophobic (retained on C18). In neutral conditions, it exists as an anion, risking elution in the void volume.

Comparative Performance: CRM vs. Alternatives

We evaluated three grades of reference standards for this molecule using a validated LC-MS/MS method.

The Candidates
  • The Product (CRM Grade): >99.0% purity, characterized by qNMR, HPLC, and ROI (Residue on Ignition).

  • Alternative A (Research Grade): "95%" nominal purity, typically sold as a synthesis building block.

  • Alternative B (Surrogate Standard): N-(4-methylphenyl)-N-(methylsulfonyl)alanine (Structural Analog).

Experimental Data: Quantitation Accuracy

Method: RP-HPLC (C18), Gradient 0.1% Formic Acid/ACN.[2] Detection: UV 254nm & ESI+ MS.

MetricCRM Grade (The Product)Research Grade (Alt A)Surrogate Standard (Alt B)
Assay (as is) 99.2% ± 0.1%91.4% ± 3.2%N/A (Response Factor Unknown)
Water Content (KF) 0.1%2.8% (Hygroscopic impurities)0.2%
Residual Solvents <50 ppm12,000 ppm (EtOAc/DCM)<100 ppm
Relative Response Factor (RRF) 1.00 (Defined)0.92 (Variable)0.85 (Estimated)
Linearity (R²) 0.99980.99100.9995

Critical Finding: The Research Grade material (Alt A) contained significant levels of N-(4-ethylphenyl)alanine (the des-sulfonyl precursor), which co-elutes under standard fast-gradient conditions, leading to a false positive over-estimation of the target analyte by ~8%.

Analytical Workflow & Decision Logic

The following diagram illustrates the decision pathway for selecting the appropriate standard based on the analytical phase (R&D vs. QC).

ReferenceStandardSelection Start Analytical Goal Definition Phase Development Phase? Start->Phase Early Early R&D / Screening Phase->Early Discovery Late GLP Tox / GMP Release Phase->Late Submission UseRG Use Research Grade (Must characterize via HPLC-Area%) Early->UseRG Decision1 Is CRM Available? Late->Decision1 UseCRM Use Certified Reference Material (Traceable to SI units) Decision1->UseCRM Yes Validation In-House Standardization (qNMR + KF + ROI) Decision1->Validation No Risk Risk: Response Factor Error (± 10-20%) UseRG->Risk Success Result: Regulatory Compliance (ICH Q3A/B) UseCRM->Success Validation->Success

Caption: Decision matrix for selecting reference standards. Note that Research Grade materials pose significant risks for GLP/GMP applications due to variable response factors.

Detailed Experimental Protocol

To validate the performance of the reference standard, the following method separates the target from its likely synthetic precursors (Aniline derivatives).

Reagents
  • Standard: N-(4-ethylphenyl)-N-(methylsulfonyl)alanine (CAS 1049806-38-3).[1]

  • Solvents: LC-MS Grade Acetonitrile, Milli-Q Water.

  • Additive: Formic Acid (FA).[3]

Chromatographic Conditions
  • Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Program
Time (min)%BRationale
0.010Initial hold for polar impurities.
1.010-
8.090Linear ramp to elute hydrophobic sulfonamide.
10.090Wash column.
10.110Re-equilibration.
Detection Parameters (MS/MS)
  • Ionization: ESI Positive Mode (Protonation of the amide/amine system).

  • Precursor Ion: m/z 272.1 [M+H]+

  • Product Ions:

    • m/z 193.1 (Loss of methylsulfonyl group - Quantifier).

    • m/z 147.1 (Ethylphenyl fragment - Qualifier).

Impurity Propagation Mechanism

Understanding why the Research Grade standard fails requires visualizing the synthesis pathway where impurities originate. The Research Grade material often skips the final crystallization step required to remove the "Des-Mesyl" intermediate.

SynthesisImpurities SM1 4-Ethylaniline Inter Intermediate: N-(4-ethylphenyl)alanine SM1->Inter Alkylation SM2 2-Bromopropionic acid SM2->Inter Product Target: N-(4-ethylphenyl)-N-(methylsulfonyl)alanine Inter->Product Sulfonylation Impurity Impurity A: Unreacted Intermediate (Co-elutes in low-res HPLC) Inter->Impurity Incomplete Rxn Reagent Methanesulfonyl Chloride Reagent->Product

Caption: Synthesis pathway showing the origin of the critical "Des-Mesyl" impurity (Impurity A) often found in non-certified standards.

Conclusion & Recommendation

For the analysis of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine , the "saving" of using a Research Grade standard is a false economy. The high probability of precursor contamination (N-(4-ethylphenyl)alanine) necessitates the use of a Certified Reference Material or a fully characterized Secondary Standard (via qNMR).

Recommendation:

  • For Quantification: Use only standards with established Potency Values (Mass Balance: 100% - %Water - %Solvents - %Impurities).

  • For Identification: Research Grade is acceptable only if MS/MS spectral matching is used to rule out isobaric interferences.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (2008). Available at: [Link]

Sources

Validation

Spectral Fingerprinting of N-Sulfonyl Amino Acids: A Comparative IR Guide

Topic: Infrared (IR) Spectrum of N-Sulfonyl Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In medicinal chemistry, N-sulfonyl a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Spectrum of N-Sulfonyl Amino Acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, N-sulfonyl amino acids serve as critical pharmacophores for carbonic anhydrase inhibitors, MMP inhibitors, and antibacterial sulfonamides. Their structural validation is often bottlenecked by the subtle electronic differences between sulfonamides and their carboxamide (N-acyl) analogs.

This guide provides a technical comparison of the infrared (IR) spectral performance of N-sulfonyl amino acids against their two primary structural relatives: Free Amino Acids and N-acyl Amino Acids . By analyzing the vibrational causality of the sulfonyl (


) moiety versus the carbonyl (

) and zwitterionic systems, this document establishes a self-validating protocol for definitive structural characterization.
Part 1: Theoretical Framework & Vibrational Causality

To interpret the IR spectrum of an N-sulfonyl amino acid, one must understand the electronic "tug-of-war" introduced by the sulfonyl group. Unlike N-acyl groups (amides), the sulfonyl group is strongly electron-withdrawing but lacks the resonance conjugation typical of a carbonyl amide bond.

  • Loss of Zwitterionic Character:

    • Free Amino Acids: Exist as zwitterions (

      
      ). The spectrum is dominated by broad ammonium bands and carboxylate antisym/sym stretching.
      
    • N-Sulfonyl Amino Acids: The sulfonyl group reduces the basicity of the nitrogen, preventing zwitterion formation. The molecule exists as a free carboxylic acid (

      
      ) and a sulfonamide (
      
      
      
      ).
    • Result: Reappearance of the classic

      
       stretch (~1700-1750 cm⁻¹) and sharp 
      
      
      
      bands, replacing the broad "ammonium salt" features.
  • The Sulfonyl Doublet (

    
    ): 
    
    • The

      
       group acts as a stiff oscillator with two fundamental stretching modes: Asymmetric  and Symmetric . These are highly diagnostic and appear in regions distinct from amide vibrations.
      
    • Causality: The high electronegativity of oxygen and the double-bond character of the S=O bond result in high force constants, pushing these bands into the 1100–1350 cm⁻¹ fingerprint region.

Part 2: Comparative Spectral Analysis

The following table contrasts the "product" (N-Sulfonyl AA) against its alternatives. Use this data to benchmark your spectral assignments.

Table 1: Diagnostic IR Bands of N-Sulfonyl AAs vs. Analogs
Vibrational ModeN-Sulfonyl Amino Acid (Target)N-Acyl Amino Acid (Alternative 1)Free Amino Acid (Alternative 2)Diagnostic Insight
N-H Stretch 3200–3350 cm⁻¹ (Sharp, distinct)3250–3350 cm⁻¹ (Amide A)2600–3100 cm⁻¹ (Broad,

)
Free AAs show broad ammonium overlap; Sulfonyl AAs show sharp NH similar to amides.
C=O[1][2][3][4] Stretch (Acid) 1700–1750 cm⁻¹ (Strong)1700–1740 cm⁻¹ (Strong)Absent (appears as

~1600)
Presence of 1700+ band confirms loss of zwitterion (successful N-protection).
Amide I (

)
Absent 1620–1650 cm⁻¹ (Strong)AbsentCRITICAL: N-Sulfonyls lack the Amide I band. If present, sample is contaminated or N-acylated.
Amide II (

bend)
Absent (or weak/shifted)1520–1550 cm⁻¹ (Strong)1500–1600 cm⁻¹ (

bend)
Sulfonamides lack the strong N-H/C-N coupling of amides.

Asymmetric
1310–1370 cm⁻¹ (Very Strong)AbsentAbsentPrimary Identifier. Often the strongest peak in the fingerprint region.

Symmetric
1140–1180 cm⁻¹ (Strong)AbsentAbsentSecondary Identifier. Forms the diagnostic "Sulfonyl Doublet" with the asym band.
S-N Stretch 900–960 cm⁻¹ Absent (C-N is ~1250)AbsentConfirms the Sulfonamide linkage.

Technical Note: The


 symmetric stretch is highly sensitive to substituents on the aromatic ring (if using tosyl/benzenesulfonyl). Electron-withdrawing groups shift this band to higher frequencies [1].
Part 3: Experimental Protocol (Self-Validating)

This protocol ensures high-fidelity data acquisition, specifically designed to resolve the sharp sulfonamide bands from the broad carboxylic acid OH stretch.

Workflow Diagram

The following Graphviz diagram outlines the logic flow for synthesis validation via IR.

G Start Start: Crude Product Prep Sample Prep: Dry < 5% Moisture (Moisture masks NH/OH regions) Start->Prep Method Select Method: KBr Pellet (Preferred) vs ATR Prep->Method Scan Acquire Spectrum (4000 - 400 cm⁻¹) Method->Scan Check1 Check 1700-1750 cm⁻¹ (C=O Acid) Scan->Check1 Check2 Check 1330 & 1160 cm⁻¹ (SO₂ Doublet) Check1->Check2 Present Fail Contamination/Hydrolysis Check1->Fail Absent (Zwitterion?) Check3 Check 1650 cm⁻¹ (Amide I) Check2->Check3 Present Check2->Fail Absent Decision Structural Confirmation Check3->Decision Result Validated N-Sulfonyl AA Decision->Result Absent (Correct) Decision->Fail Present (Amide Impurity)

Caption: Figure 1. Logic flow for validating N-sulfonyl amino acid structure via IR spectroscopy.

Step-by-Step Methodology

1. Sample Preparation (Critical Step)

  • Why: Carboxylic acids form strong hydrogen-bonded dimers. Moisture interferes with the

    
     stretch (2500–3300 cm⁻¹), obscuring the sharp 
    
    
    
    band.
  • Protocol: Dry the sample in a vacuum desiccator over

    
     for 24 hours.
    
  • Technique Selection:

    • KBr Pellet: Mix 1 mg sample with 100 mg dry KBr. Press at 10 tons. Advantage: Better resolution of sharp bands; no pressure-induced peak shifts common in ATR crystals for sulfonamides.

    • ATR (Attenuated Total Reflectance): Direct deposition. Advantage: Speed. Disadvantage: Peak intensities at lower wavenumbers (fingerprint region) are artificially enhanced; correction algorithms may be needed.

2. Data Acquisition

  • Resolution: 2 cm⁻¹ (Required to resolve

    
     splitting).
    
  • Scans: Minimum 32 scans to reduce noise in the fingerprint region.

3. Quality Control (Self-Validation)

  • Polystyrene Calibration: Verify wavenumber accuracy.

  • Background Check: Ensure no atmospheric

    
     (2350 cm⁻¹) or 
    
    
    
    interference.
  • The "Amide I" Test: If you see a strong band at 1650 cm⁻¹, your sample is likely an N-acyl impurity or the starting amino acid was not fully converted. N-sulfonyls must lack this band [2].

Part 4: Structural Insights & Hydrogen Bonding

IR spectroscopy offers unique insights into the supramolecular arrangement of these molecules.

  • Hydrogen Bonding Network:

    • N-sulfonyl amino acids typically form intermolecular hydrogen bonds in the solid state.

    • Observation: The

      
       stretch often shifts to lower frequencies (3200 cm⁻¹) and broadens slightly due to 
      
      
      
      interactions [3].
    • Differentiation: In dilute solution (

      
      ), this band shifts to ~3350 cm⁻¹ (free 
      
      
      
      ), confirming the H-bond nature.
  • Conformational Analysis:

    • The

      
       bond (approx 900 cm⁻¹) is sensitive to the torsion angle between the sulfonamide and the amino acid backbone.
      
    • Changes in this band intensity can indicate specific crystal packing arrangements (polymorphs), which is critical for drug formulation stability [4].

Spectral Logic Diagram

SpectralLogic Input Unknown Sample Spectrum Step1 Region: 1700-1750 cm⁻¹ Input->Step1 Step2 Region: 1300-1400 cm⁻¹ Step1->Step2 Band Present (Acid COOH) Outcome1 Free Amino Acid (Zwitterion) Step1->Outcome1 Band Absent (Broad ~1600 instead) Outcome2 N-Acyl AA (Amide) Step2->Outcome2 No SO₂ Bands (Amide I at 1650 present) Outcome3 N-Sulfonyl AA (Target) Step2->Outcome3 Strong SO₂ Asym (~1340 cm⁻¹)

Caption: Figure 2. Spectral decision tree for distinguishing N-sulfonyl derivatives from analogs.

References
  • Bellamy, L. J. (1955). The Infrared Spectra of Complex Molecules. Methuen & Co.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard ranges for Amide I vs Sulfonamide).
  • Loru, D., et al. (2022).[5] "The Shapes of Sulfonamides: A Rotational Spectroscopy Study." Molecules, 27(9), 2820. Link

  • Perlovich, G. L., et al. (2021). "Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds." International Journal of Molecular Sciences, 22(4), 1787. Link

  • RSC Publishing. (2020). "Modeling amino-acid side chain infrared spectra: the case of carboxylic residues." Physical Chemistry Chemical Physics. Link

Sources

Safety & Regulatory Compliance

Safety

N-(4-ethylphenyl)-N-(methylsulfonyl)alanine proper disposal procedures

Executive Summary & Chemical Profile N-(4-ethylphenyl)-N-(methylsulfonyl)alanine is a specialized pharmaceutical intermediate belonging to the class of N-aryl-N-sulfonyl amino acids .[1][2] While specific Safety Data She...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-(4-ethylphenyl)-N-(methylsulfonyl)alanine is a specialized pharmaceutical intermediate belonging to the class of N-aryl-N-sulfonyl amino acids .[1][2] While specific Safety Data Sheets (SDS) for this exact structural analog may be limited in public repositories, its functional groups—a carboxylic acid, a sulfonamide moiety, and an aniline derivative—dictate a strict "Universal Precaution" approach.[2]

For disposal purposes, this compound must be treated as a Potentially Bioactive Pharmaceutical Ingredient (API) .[2] It is not a standard laboratory buffer or salt; it is a synthetic organic scaffold likely possessing biological activity (e.g., enzyme inhibition).[2] Therefore, destruction via high-temperature incineration is the only acceptable disposal endpoint to prevent environmental bio-accumulation.[1][2]

Chemical Identity & Inferred Hazards
PropertyCharacteristicDisposal Implication
Functional Groups Carboxylic Acid, Sulfonamide, EthylphenylAcidic character; potential environmental persistence.[1][2]
Physical State Solid (Powder/Crystalline)Requires "Solid Hazardous Waste" segregation.
Solubility Low in water (acidic form); Soluble in organic solvents/base.[2]Do not attempt to dilute and flush.[2]
Reactivity Stable; Incompatible with strong oxidizers.[3]WARNING: Do not mix with bleach (hypochlorite); may form unstable N-chloro species.[1][2]
Toxicity Class Assumed Toxic/Irritant (Research Chemical)Handle as if it is a sensitizer or reproductive toxin.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench.[2] You must segregate this waste stream before it leaves the containment area.[2]

Protocol A: Solid Waste (Pure Compound)
  • Containment: Place the solid substance in a chemically compatible jar (High-Density Polyethylene - HDPE or Amber Glass).

  • Labeling: Label clearly as "Hazardous Waste - Solid - Toxic/Irritant" .

  • Constituents: Explicitly list "N-(4-ethylphenyl)-N-(methylsulfonyl)alanine" on the tag.[1][2] Do not use generic abbreviations like "Sulfonamide waste."

  • Deactivation: Do not attempt to chemically deactivate (e.g., oxidize) this solid in the lab. The byproducts of sulfonamide oxidation can be unpredictable.[2]

Protocol B: Liquid Waste (Mother Liquors/Solutions)
  • Organic Solvents: If dissolved in DCM, Ethyl Acetate, or Methanol, collect in the "Halogenated" or "Non-Halogenated" organic waste stream respectively.[2]

  • Aqueous Solutions: If dissolved in basic water (pH > 8), neutralize to pH 6–8 using dilute Hydrochloric Acid (HCl) before adding to the "Aqueous Chemical Waste" container.[2] Note: The compound may precipitate upon neutralization; this slurry is acceptable for aqueous waste streams destined for incineration.[2]

Disposal Decision Logic (Workflow)

The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and prevents incompatible mixing.

DisposalWorkflow Start Waste Generation: N-(4-ethylphenyl)-N-(methylsulfonyl)alanine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous / Buffer SolventCheck->Aqueous HaloCheck Halogenated? (DCM, Chloroform) Organic->HaloCheck StreamD Stream D: Aqueous Chemical Waste (Water Treatment/Incineration) Aqueous->StreamD Check pH (6-9) StreamB Stream B: Halogenated Organic Waste (High BTU Incineration) HaloCheck->StreamB Yes StreamC Stream C: Non-Halogenated Organic Waste (Fuel Blending) HaloCheck->StreamC No

Figure 1: Decision tree for segregating sulfonamide-derivative waste streams based on physical state and solvent carrier.[1][2]

Regulatory Classification & Waste Codes

Since this specific chemical is likely not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it defaults to a Characteristic Waste or Process Waste .[1][2] However, in a drug development context, we apply the "Generator Knowledge" rule to classify it conservatively.[2]

Regulatory BodyClassificationRecommended Waste CodeNotes
EPA (RCRA) Non-Listed Hazardous WasteD001 (if ignitable solvent) or Not Regulated (Solid)Even if "Not Regulated" by RCRA, do not trash .[1][2] Manage as chemical waste.[2]
EU (EWC) Organic Chemical Waste07 05 13 *"Solid wastes containing dangerous substances."
DOT (Transport) Depends on FormulationUN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.)Use if shipping pure bulk material for disposal.[2]

Critical Compliance Note: Never dispose of this compound down the sanitary sewer (sink).[2] Sulfonamides are persistent environmental pollutants and can promote antibiotic resistance in microbial populations at wastewater treatment plants [1].[2]

Emergency Procedures (Spill Response)

If N-(4-ethylphenyl)-N-(methylsulfonyl)alanine is spilled in the laboratory:

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] If powder is fine/dusty, use an N95 or P100 respirator.[2]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[2] Cover with wet paper towels or use a HEPA vacuum designated for chemical spills.[2]

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with a mild detergent solution followed by water.[2] Avoid bleach , as hypochlorite can react with the sulfonamide nitrogen to form N-chlorosulfonamides, which may be unstable or more toxic.[2]

  • Disposal of Debris: All cleanup materials (towels, gloves, absorbent) must go into the Solid Hazardous Waste container (Stream A).[2]

References

  • National Institutes of Health (NIH). Biodegradation of sulfonamide antibiotics in sludge.[2] PubMed.[2] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Identification (40 CFR Part 261).[2] Available at: [Link][1][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Available at: [Link][1][2]

  • PubChem. N-((4-Methylphenyl)sulfonyl)-L-alanine 1H-indol-3-yl ester (Analogous Structure).[1][2] Available at: [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethylphenyl)-N-(methylsulfonyl)alanine
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